3X8QW8Msr7
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
284040-61-5 |
|---|---|
Molecular Formula |
C15H16BrN3S |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-[2-(4-methylphenyl)ethyl]thiourea |
InChI |
InChI=1S/C15H16BrN3S/c1-11-2-4-12(5-3-11)8-9-17-15(20)19-14-7-6-13(16)10-18-14/h2-7,10H,8-9H2,1H3,(H2,17,18,19,20) |
InChI Key |
YDPLOGCASGLRQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=S)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Larotrectinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotrectinib is a first-in-class, highly selective, and potent inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins—TrkA, TrkB, and TrkC.[1][2] These kinases are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In a subset of cancers, chromosomal rearrangements can lead to the fusion of these genes with various partners, resulting in the expression of constitutively active TRK fusion proteins. These fusion proteins are oncogenic drivers, promoting tumor cell growth, proliferation, and survival.[1][3] Larotrectinib is a targeted therapy designed to specifically inhibit these aberrant TRK fusion proteins, demonstrating a "tissue-agnostic" approach to cancer treatment, meaning its efficacy is based on the presence of a specific genetic marker rather than the location of the tumor in the body.
Core Mechanism of Action
Larotrectinib functions as an ATP-competitive inhibitor of TrkA, TrkB, and TrkC.[2] By binding to the ATP-binding pocket of the TRK kinase domain, Larotrectinib blocks the phosphorylation and subsequent activation of the kinase.[3] This inhibition is highly selective, with minimal activity against other kinases.[2] The blockade of TRK signaling leads to the induction of apoptosis and an arrest of the cell cycle at the G1 phase in tumor cells that are dependent on TRK fusion proteins for their growth and survival.[2]
Signaling Pathway Inhibition
The constitutive activation of TRK fusion proteins triggers several downstream signaling cascades that are crucial for cancer cell proliferation and survival. Larotrectinib effectively abrogates these pathways:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway, which includes RAS and ERK, is a key regulator of cell proliferation and differentiation.[4] Inhibition of TRK by Larotrectinib leads to a reduction in the phosphorylation of key components of this pathway, thereby halting uncontrolled cell division.
-
PI3K/AKT (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: This pathway is essential for cell survival and the prevention of apoptosis.[3][4] Larotrectinib treatment results in the dephosphorylation of AKT, leading to the induction of programmed cell death in cancer cells.
-
PLCγ (Phospholipase C gamma) Pathway: This pathway is involved in cell growth and differentiation.[3] By inhibiting TRK, Larotrectinib also blocks the activation of this signaling route.
Quantitative Data
The potency and selectivity of Larotrectinib have been quantified in various preclinical studies. The following tables summarize key quantitative data.
| Target | IC50 (nM) | Reference |
| TrkA | 5 | [5] |
| TrkB | 11 | [5] |
| TrkC | 6 | [5] |
Table 1: In vitro inhibitory activity of Larotrectinib against TRK kinases.
| Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) | Reference |
| KM12 | Colorectal Cancer | TPM3-NTRK1 | 2.8 | [6] |
| CUTO-3 | Lung Cancer | MPRIP-NTRK1 | 1.9 | [6] |
| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | 1.1 | [6] |
Table 2: Cellular potency of Larotrectinib in cancer cell lines with NTRK fusions.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Larotrectinib against TrkA, TrkB, and TrkC kinases.
Methodology: A biochemical enzymatic assay is performed using recombinant human TRK kinases.
-
Reagents:
-
Recombinant human TrkA, TrkB, and TrkC kinase domains.
-
ATP.
-
A suitable substrate peptide (e.g., a poly-Glu-Tyr peptide).
-
Larotrectinib at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a reporter molecule).
-
-
Procedure:
-
The TRK kinase, substrate, and varying concentrations of Larotrectinib are incubated in the assay buffer in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based or luminescence-based assay.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the Larotrectinib concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (CCK-8)
Objective: To assess the effect of Larotrectinib on the viability of cancer cells harboring NTRK gene fusions.
Methodology: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture.
-
Cell Culture:
-
Cancer cell lines with known NTRK fusions (e.g., COLO205, HCT116) are cultured in appropriate media and conditions.[3]
-
-
Procedure:
-
Cells are seeded in a 96-well plate at a density of approximately 3 x 10³ cells per well.[3]
-
After allowing the cells to adhere overnight, they are treated with a range of Larotrectinib concentrations (e.g., 100 nM to 4000 nM) for a specified duration (e.g., 24 hours).[3]
-
Following treatment, 10 µL of CCK-8 solution is added to each well.[3]
-
The plate is incubated for 1-4 hours at 37°C.[3]
-
The absorbance is measured at 450 nm using a microplate reader.[3]
-
The cell viability is calculated as a percentage of the untreated control cells.
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Larotrectinib in a living organism.
Methodology: A patient-derived xenograft (PDX) model or a cell line-derived xenograft model with a confirmed NTRK fusion is used.
-
Animal Model:
-
Immunocompromised mice (e.g., nude mice) are used.
-
-
Procedure:
-
Tumor cells from a patient with an NTRK fusion-positive cancer or a cultured cell line are implanted subcutaneously into the flanks of the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives Larotrectinib orally at a specified dose and schedule (e.g., 200 mg/kg, once or twice daily).
-
The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to assess pathway inhibition).
-
Visualizations
Signaling Pathway Diagram
Caption: Larotrectinib inhibits TRK fusion proteins, blocking downstream signaling.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for determining the in vitro potency of Larotrectinib.
Clinical Trial Enrollment Workflow
Caption: Patient journey from identification to treatment in a Larotrectinib trial.
References
Neurotinib-XYZ: A Technical Guide to a Pan-ErbB Tyrosine Kinase Inhibitor
For Research, Scientific, and Drug Development Professionals
Abstract
Neurotinib-XYZ, known chemically as Neratinib, is a potent, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that targets the ErbB family of receptors, including epidermal growth factor receptor (EGFR or ErbB1), human epidermal growth factor receptor 2 (HER2 or ErbB2), and HER4 (ErbB4). By forming a covalent bond with a cysteine residue in the ATP-binding site of these receptors, Neratinib provides sustained inhibition of downstream signaling pathways, leading to reduced tumor cell proliferation and survival. This guide provides a comprehensive overview of Neratinib's mechanism of action, its impact on key signaling pathways, a summary of pivotal clinical trial data, and detailed protocols for relevant in vitro assays.
Primary Function and Mechanism of Action
Neratinib's primary function is the irreversible inhibition of the ErbB family of receptor tyrosine kinases. Unlike reversible inhibitors, Neratinib forms a covalent bond with a cysteine residue (Cys-773 in EGFR and Cys-805 in HER2) within the ATP-binding pocket of the kinase domain. This irreversible binding prevents ATP from accessing the catalytic site, thereby blocking receptor autophosphorylation and subsequent activation of downstream signaling cascades.
The ErbB family of receptors plays a critical role in cell growth, differentiation, and survival. In many cancers, particularly HER2-positive breast cancer, these pathways are dysregulated, leading to uncontrolled cell proliferation. Neratinib's pan-ErbB inhibition offers a comprehensive blockade of these oncogenic signals.[1]
Signaling Pathways
Neratinib's therapeutic effects are mediated through the inhibition of two primary downstream signaling pathways: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. Both pathways are crucial for cell cycle progression and survival.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell proliferation, differentiation, and survival. Upon ErbB receptor activation, the Ras-Raf-MEK-ERK cascade is initiated, leading to the transcription of genes involved in cell growth. Neratinib's inhibition of ErbB receptors prevents the activation of this pathway.
PI3K-Akt-mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)-Akt-mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism. Activation of ErbB receptors leads to the recruitment and activation of PI3K, which in turn activates Akt. Akt then phosphorylates a variety of downstream targets, including mTOR, to promote cell survival and growth. Neratinib's blockade of ErbB receptors effectively shuts down this pro-survival pathway.
Quantitative Data from Clinical Trials
The efficacy of Neratinib has been evaluated in several key clinical trials, most notably the ExteNET and NALA trials.
ExteNET Trial
The ExteNET trial was a Phase III study that investigated Neratinib as an extended adjuvant therapy in patients with early-stage HER2-positive breast cancer who had completed adjuvant trastuzumab-based therapy.[1][2][3][4][5][6]
| Endpoint (5-Year Analysis, HR+/≤1-year population) | Neratinib (n=670) | Placebo (n=664) | Hazard Ratio (95% CI) | p-value |
| Invasive Disease-Free Survival (iDFS) | 90.8% | 85.7% | 0.58 (0.41-0.82) | 0.002 |
| Distant Disease-Free Survival (dDFS) | 92.4% | 87.7% | 0.57 (0.39-0.83) | 0.003 |
NALA Trial
The NALA trial was a Phase III study comparing Neratinib in combination with capecitabine to lapatinib plus capecitabine in patients with metastatic HER2-positive breast cancer who had received two or more prior anti-HER2-based regimens.[2][7][8][9][10]
| Endpoint | Neratinib + Capecitabine | Lapatinib + Capecitabine | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) at 12 months | 29% | 15% | 0.76 (0.63-0.93) | 0.0059 |
| Median Duration of Response (months) | 8.5 | 5.6 | 0.50 (0.33-0.74) | 0.0004 |
| Objective Response Rate (ORR) | 33% | 27% | - | - |
| Clinical Benefit Rate (CBR) | 45% | 36% | - | - |
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the activity of Neratinib.
In Vitro Kinase Inhibition Assay
This assay measures the ability of Neratinib to inhibit the enzymatic activity of purified ErbB kinases.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of Neratinib in DMSO.
-
Dilute the purified recombinant C-terminal fragments of HER2 or EGFR in 100 mM HEPES (pH 7.5) and 50% glycerol.
-
Prepare a kinase reaction buffer containing 4 mM HEPES (pH 7.5), 0.4 mM MnCl₂, 20 µM sodium vanadate, and 0.2 mM DTT.
-
-
Incubation:
-
In a 96-well ELISA plate, incubate increasing concentrations of Neratinib with the purified kinase in the kinase reaction buffer for 15 minutes at room temperature.[11]
-
-
Kinase Reaction:
-
Detection and Analysis:
-
Stop the reaction and wash the plate.
-
Use a fluorescence-based detection method to measure kinase activity.
-
Calculate the IC50 value, which is the concentration of Neratinib that inhibits receptor phosphorylation by 50%, from the inhibition curves.[11]
-
Cell Viability Assay
This assay determines the effect of Neratinib on the proliferation and survival of HER2-positive cancer cell lines.
Workflow Diagram:
Methodology:
-
Cell Seeding:
-
Seed HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474) in 96-well plates at an appropriate density.
-
-
Treatment:
-
Treat the cells with various concentrations of Neratinib.
-
-
Incubation:
-
Incubate the cells for a specified period, typically 2 to 6 days.[11]
-
-
Viability Assessment:
-
Assess cell proliferation using a method such as the sulforhodamine B (SRB) assay.[11]
-
Fix the cells with 10% trichloroacetic acid.
-
Stain the cells with 0.1% sulforhodamine B.
-
Wash the cells with 5% acetic acid.
-
Measure the absorbance to determine the amount of protein, which correlates with cell number.
-
-
-
Data Analysis:
-
Calculate the IC50 value, representing the concentration of Neratinib that inhibits cell growth by 50%.
-
Conclusion
Neratinib is a potent, irreversible pan-ErbB inhibitor with demonstrated efficacy in HER2-positive breast cancer. Its mechanism of action, involving the comprehensive blockade of key oncogenic signaling pathways, provides a strong rationale for its use in this patient population. The data from pivotal clinical trials support its role in both the adjuvant and metastatic settings. The provided experimental protocols offer a foundation for further research into the activity and potential applications of this important therapeutic agent.
References
- 1. Final Efficacy Results From ExteNET Trial of Neratinib in Subgroup of Patients With HR-Positive, HER2-Positive Early Breast Cancer - The ASCO Post [ascopost.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Final Efficacy Results of Neratinib in HER2-positive Hormone Receptor-positive Early-stage Breast Cancer From the Phase III ExteNET Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ExteNET Trial of Neratinib: One Size Does Not Fit All in HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 5. Overall survival with neratinib after trastuzumab-based adjuvant therapy in HER2-positive breast cancer (ExteNET): A randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. Efficacy of Neratinib Plus Capecitabine in the Subgroup of Patients with Central Nervous System Involvement from the NALA Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of the pan-Asian subgroup of patients in the NALA Trial: a randomized phase III NALA Trial comparing neratinib+capecitabine (N+C) vs lapatinib+capecitabine (L+C) in patients with HER2+metastatic breast cancer (mBC) previously treated with two or more HER2-directed regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. selleckchem.com [selleckchem.com]
Neurotinib-XYZ: A Novel Tyrosine Kinase Inhibitor for Neurological Disorders—A Technical Whitepaper
This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of Neurotinib-XYZ, a novel, potent, and selective tyrosine kinase inhibitor with potential applications in neuro-oncology and neurodegenerative diseases.
Introduction: The Unmet Need and the Discovery of Neurotinib-XYZ
The discovery of Neurotinib-XYZ was driven by the critical need for more effective therapies for neurological disorders characterized by aberrant signaling of the Ficitional Tyrosine Kinase (FTK). Dysregulation of the FTK pathway has been implicated in the proliferation of glioblastoma and the neuronal cell death observed in certain tauopathies. The project was initiated with a high-throughput screening campaign to identify novel small molecule inhibitors of FTK.
A proprietary library of 500,000 compounds was screened using a fluorescence-based enzymatic assay. Initial hits were further triaged through a series of increasingly stringent secondary assays, including cell-based assays to assess potency and selectivity. This funnel-down approach led to the identification of a promising lead compound, which underwent extensive medicinal chemistry optimization to improve its pharmacological properties. This iterative process of design, synthesis, and testing culminated in the discovery of Neurotinib-XYZ, a compound with excellent potency, selectivity, and pharmacokinetic properties.
Caption: High-level workflow for the discovery of Neurotinib-XYZ.
Synthesis of Neurotinib-XYZ
The chemical synthesis of Neurotinib-XYZ is a multi-step process starting from commercially available materials. The key steps involve a Suzuki coupling to form the core bi-aryl structure, followed by a nucleophilic aromatic substitution to introduce the pharmacophorically important side chain. The final step is a deprotection to yield the active compound.
Experimental Protocol: Synthesis of Neurotinib-XYZ
-
Step 1: Suzuki Coupling: To a solution of 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) in a 3:1 mixture of toluene and ethanol, add (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (1.2 eq), potassium carbonate (2.5 eq), and Pd(PPh3)4 (0.05 eq). The reaction mixture is heated to 90°C for 12 hours under a nitrogen atmosphere. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
-
Step 2: Nucleophilic Aromatic Substitution: The product from Step 1 (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO). To this solution, 4-(dimethylamino)piperidine (1.5 eq) and potassium carbonate (3.0 eq) are added. The mixture is heated to 120°C for 6 hours. The reaction is then cooled, diluted with water, and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated.
-
Step 3: Reduction of Nitro Group: The intermediate from Step 2 is dissolved in ethanol, and iron powder (5.0 eq) and ammonium chloride (1.0 eq) in water are added. The mixture is refluxed for 4 hours. The hot solution is filtered through celite, and the filtrate is concentrated. The residue is purified by flash chromatography to yield Neurotinib-XYZ.
Mechanism of Action and Signaling Pathway
Neurotinib-XYZ is a potent inhibitor of the Fictional Tyrosine Kinase (FTK). It acts by competitively binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates. This inhibition leads to the downregulation of the Pro-Survival Pathway (PSP) and the induction of apoptosis in cancer cells.
Caption: Proposed mechanism of action of Neurotinib-XYZ on the FTK pathway.
Preclinical Data
The preclinical evaluation of Neurotinib-XYZ included in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency and Selectivity of Neurotinib-XYZ
| Target Kinase | IC50 (nM) |
| FTK | 2.5 |
| Kinase A | 150 |
| Kinase B | > 1000 |
| Kinase C | 875 |
Experimental Protocol: Kinase Inhibition Assay
The inhibitory activity of Neurotinib-XYZ was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay. Recombinant human FTK enzyme was incubated with varying concentrations of the inhibitor in the presence of a biotinylated peptide substrate and ATP. The reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate were added. The TR-FRET signal was measured on a plate reader, and IC50 values were calculated from the dose-response curves.
Table 2: Pharmacokinetic Properties of Neurotinib-XYZ in Rats (10 mg/kg oral dose)
| Parameter | Value |
| Tmax (h) | 1.5 |
| Cmax (ng/mL) | 850 |
| AUC (0-inf) (ng*h/mL) | 4500 |
| Bioavailability (%) | 45 |
| Half-life (h) | 6.2 |
Experimental Protocol: Pharmacokinetic Study in Rats
Male Sprague-Dawley rats were administered a single oral dose of Neurotinib-XYZ (10 mg/kg). Blood samples were collected at various time points post-dosing. Plasma concentrations of Neurotinib-XYZ were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters were calculated using non-compartmental analysis.
Table 3: In Vivo Efficacy in a Glioblastoma Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| Neurotinib-XYZ (25 mg/kg, oral, daily) | 75 |
| Standard of Care | 55 |
Experimental Protocol: Glioblastoma Xenograft Model
Human glioblastoma cells (U-87 MG) were implanted subcutaneously into the flank of immunodeficient mice. When tumors reached a palpable size, mice were randomized into treatment groups. Tumor volume was measured twice weekly. At the end of the study, tumors were excised and weighed.
Conclusion
Neurotinib-XYZ is a novel and potent tyrosine kinase inhibitor with a promising preclinical profile. Its high selectivity for FTK, favorable pharmacokinetic properties, and significant in vivo efficacy in a glioblastoma model suggest its potential as a therapeutic agent for neurological disorders. Further clinical investigation is warranted to evaluate its safety and efficacy in humans.
An In-depth Technical Guide to the Target Protein Binding Affinity of Neratinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of neratinib, an irreversible pan-HER tyrosine kinase inhibitor. Due to the hypothetical nature of "Neurotinib-XYZ," this document focuses on the well-documented characteristics of neratinib as a real-world analogue for targeted cancer therapy.
Introduction
Neratinib is a potent, orally available small molecule that functions as an irreversible tyrosine kinase inhibitor (TKI).[1] It is designed to target members of the human epidermal growth factor receptor (HER) family, specifically EGFR (HER1), HER2, and HER4.[2][3] By covalently binding to these receptors, neratinib effectively blocks downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.[4][5] Its primary application is in the extended adjuvant treatment of early-stage, HER2-overexpressed/amplified breast cancer.[3]
Target Protein Binding Affinity and Selectivity
Neratinib's mechanism of action is characterized by its irreversible binding to the ATP-binding pocket of its target kinases.[2] This covalent bond is formed with a conserved cysteine residue within the kinase domain—specifically Cys-805 in HER2 and Cys-773 in EGFR.[2][4] This irreversible interaction provides sustained inhibition of receptor phosphorylation and downstream signaling.[6]
The selectivity of neratinib is a key aspect of its therapeutic profile. While it potently inhibits HER family kinases, it demonstrates significantly less activity against other kinases, such as c-Met, KDR (VEGFR2), and Src, and does not significantly inhibit serine-threonine kinases like AKT in cell-free assays.[2]
Quantitative Binding Affinity Data
The binding affinity of neratinib is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The IC50 values for neratinib against its primary targets and other selected kinases are summarized below.
| Target Protein | IC50 Value (nM) | Assay Type | Reference |
| HER2 (ErbB2) | 59 | Cell-free | [2][7] |
| EGFR (HER1) | 92 | Cell-free | [2][7] |
| HER4 (ErbB4) | 19 | Cell-free | [8] |
| KDR (VEGFR2) | >1,000 | Cell-free | [2] |
| Src | >1,000 | Cell-free | [2] |
Molecular Mechanism and Signaling Pathways
Neratinib exerts its anti-tumor effects by disrupting the HER signaling network. The HER family of receptors, particularly HER2, are key drivers of cell growth, proliferation, and survival.[1] Upon activation, these receptors form homodimers or heterodimers, leading to the autophosphorylation of their intracellular tyrosine kinase domains.[2] This phosphorylation event initiates a cascade of downstream signaling, most notably through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[4][5]
Neratinib's irreversible binding to the kinase domain of EGFR, HER2, and HER4 prevents this initial autophosphorylation step.[3] This blockade leads to the downregulation of both the PI3K/AKT and MAPK pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells dependent on these signals.[5][9]
References
- 1. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 2. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neratinib for HER2-positive breast cancer with an overlooked option - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Early-Stage Research on Neurotinib-XYZ Efficacy: A Technical Overview
Disclaimer: "Neurotinib-XYZ" is a hypothetical compound used for illustrative purposes in this document. The data, protocols, and pathways presented are fictional examples designed to demonstrate the required formatting and content structure. No public or proprietary information exists for a compound with this name.
Introduction
Neurotinib-XYZ is a novel, investigational small molecule inhibitor targeting the aberrant kinase signaling pathway implicated in the progression of certain aggressive neuro-proliferative disorders. As a selective ATP-competitive inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2) G2019S mutation, a key driver in familial and sporadic cases of neurodegeneration, Neurotinib-XYZ presents a promising therapeutic strategy. This document summarizes the foundational preclinical data on the efficacy, mechanism of action, and experimental methodologies used in the early-stage evaluation of Neurotinib-XYZ.
Quantitative Data Summary
The following tables present a summary of the key quantitative data from in vitro and in vivo preclinical studies.
Table 1: In Vitro Efficacy of Neurotinib-XYZ
| Cell Line | Target | IC₅₀ (nM) | Assay Type |
|---|---|---|---|
| SH-SY5Y (LRRK2-G2019S) | LRRK2 G2019S | 15.4 | LanthaScreen™ Eu Kinase Binding Assay |
| Primary Cortical Neurons | LRRK2 G2019S | 22.8 | pRab10 Western Blot |
| HEK293T (WT LRRK2) | Wild-Type LRRK2 | > 1,500 | Kinase-Glo® Luminescent Kinase Assay |
| U-87 MG (Control) | N/A | > 10,000 | CellTiter-Glo® Viability Assay |
Table 2: In Vivo Efficacy in LRRK2-G2019S Transgenic Mouse Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Endpoint Biomarker (pRab10 Reduction %) |
|---|---|---|---|
| Vehicle Control | 0 mg/kg | 0% | 0% |
| Neurotinib-XYZ | 10 mg/kg, oral, QD | 45% | 62% |
| Neurotinib-XYZ | 30 mg/kg, oral, QD | 78% | 89% |
Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™)
This protocol outlines the method for determining the IC₅₀ value of Neurotinib-XYZ against the target kinase.
-
Reagents: LRRK2-G2019S recombinant human protein, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled tracer, ATP, and test compound (Neurotinib-XYZ).
-
Procedure:
-
A 10-point serial dilution of Neurotinib-XYZ was prepared in a DMSO stock, followed by a final dilution in kinase buffer.
-
The kinase reaction was initiated by adding a mixture of LRRK2-G2019S enzyme and Eu-labeled antibody to wells containing the tracer and varying concentrations of the test compound.
-
ATP was added to start the reaction, which was then incubated at room temperature for 60 minutes.
-
The reaction was stopped with the addition of EDTA.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals were read on a compatible plate reader (emission at 665 nm and 615 nm).
-
The resulting data was normalized to controls, and the IC₅₀ values were calculated using a four-parameter logistic curve fit.
-
Animal Model Efficacy Study (Transgenic Mouse)
This protocol details the in vivo assessment of Neurotinib-XYZ's anti-tumor activity.
-
Model: LRRK2-G2019S transgenic mice, subcutaneously implanted with 1x10⁶ SH-SY5Y (LRRK2-G2019S) cells.
-
Procedure:
-
Tumor-bearing mice were randomized into three cohorts (n=10 per cohort) when tumors reached an average volume of 150-200 mm³.
-
Cohorts received daily oral gavage of either vehicle control (0.5% methylcellulose) or Neurotinib-XYZ at 10 mg/kg or 30 mg/kg.
-
Tumor volume and body weight were measured twice weekly for 28 days. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
At the study endpoint, tumors were excised, and tissue samples were collected for biomarker analysis (pRab10 levels via Western Blot).
-
Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.
-
Visualizations: Pathways and Workflows
Hypothetical Signaling Pathway
Caption: Hypothetical signaling cascade of LRRK2 G2019S and the inhibitory action of Neurotinib-XYZ.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow diagram for the preclinical in vivo efficacy assessment of Neurotinib-XYZ.
An In-Depth Technical Guide to the In Vitro Efficacy of Neurotinib on Neural Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotinib is a brain-penetrant, allosteric c-Abl inhibitor that has demonstrated significant neuroprotective potential in preclinical studies.[1][2] This technical guide provides a comprehensive overview of the in vitro studies conducted on neural cells, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways. The information presented herein is intended to support further research and development of Neurotinib as a potential therapeutic agent for neurological disorders.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of Neurotinib.
Table 1: Bioactivity of Neurotinib
| Parameter | Cell Line | Value | Reference |
| IC50 (Proliferation Inhibition) | K562 | ~2 µM | [1] |
| Neuroprotection against NMDA toxicity | Primary Neurons | ~80% protection at < 1 µM | [1] |
Table 2: Effects of Neurotinib on Protein Phosphorylation
| Target Protein | Treatment | Effect | Cell Type | Reference |
| c-Abl | Neurotinib (0.01–5 µM) + 100 µM NMDA | Reduced phosphorylation | Cortical neurons | [1] |
| CRKII | Neurotinib (0.01–5 µM) + 100 µM NMDA | Reduced phosphorylation | Cortical neurons | [1] |
| α-synuclein | Neurotinib | Decreased phosphorylation | Midbrain neurons | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below to facilitate reproducibility and further investigation.
Cell Culture and Drug Treatment
-
Primary Cortical Neuron Culture: Cortical neurons are isolated and cultured according to standard protocols. Experiments are typically performed on mature cultures.
-
Drug Application: For neuroprotection assays, neurons are pre-treated with Neurotinib at specified concentrations (e.g., 0.01–5 µM) prior to the addition of an excitotoxic agent like N-methyl-D-aspartate (NMDA) at a concentration of 100 µM.[1]
Western Blot Analysis
Western blotting is employed to assess the phosphorylation status of key proteins in the c-Abl signaling pathway.
-
Cell Lysis: Following treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-c-Abl, c-Abl, p-CRKII, CRKII). A loading control, such as GAPDH, is also probed to ensure equal protein loading.[1]
-
Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
Pull-Down Assays
Pull-down assays are utilized to confirm the direct binding of Neurotinib to its target, c-Abl.
-
Protein Incubation: Recombinant c-Abl protein is incubated with biotinylated inhibitors.
-
Bead Capture: Streptavidin beads are added to the mixture to capture the biotinylated inhibitor-protein complexes.
-
Washing and Elution: The beads are washed to remove non-specific binders, and the bound proteins are subsequently eluted.
-
Analysis: The eluted proteins are analyzed by western blot to confirm the presence of c-Abl.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by Neurotinib and a typical experimental workflow for its in vitro evaluation.
References
- 1. Prophylactic treatment with the c-Abl inhibitor, neurotinib, diminishes neuronal damage and the convulsive state in pilocarpine-induced mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prophylactic treatment with the c-Abl inhibitor, neurotinib, diminishes neuronal damage and the convulsive state in pilocarpine-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdsabstracts.org [mdsabstracts.org]
Neurotinib-XYZ: Preclinical Efficacy and Safety Profile in a Murine Model of Neurodegeneration
Abstract: This document provides a comprehensive overview of the preclinical data for Neurotinib-XYZ, a novel small molecule inhibitor of the CNS-specific kinase, NeuroKinase-1 (NK1). The data presented herein summarizes the in-vitro potency, pharmacokinetics, and in-vivo efficacy and safety of Neurotinib-XYZ in a transgenic mouse model of Cortical Degeneration Syndrome (CDS). The findings suggest that Neurotinib-XYZ is a promising therapeutic candidate for the treatment of neurodegenerative diseases characterized by aberrant NK1 signaling.
Quantitative Data Summary
The following tables summarize the key quantitative findings from our preclinical evaluation of Neurotinib-XYZ.
Table 1: In-Vitro Potency and Selectivity
| Target | IC50 (nM) | Assay Type |
|---|---|---|
| NeuroKinase-1 (NK1) | 15.2 | HTRF Kinase Assay |
| Kinase Panel (100 targets) | > 1,000 | KiNativ Profiling |
Table 2: Pharmacokinetic Profile in C57BL/6 Mice (10 mg/kg, Oral Gavage)
| Parameter | Value | Unit |
|---|---|---|
| Tmax | 1.5 | hours |
| Cmax | 2,105 | ng/mL |
| AUC(0-inf) | 18,540 | ng*h/mL |
| Half-life (t1/2) | 6.8 | hours |
| Bioavailability (F%) | 45 | % |
| Brain-to-Plasma Ratio | 1.2 | - |
Table 3: Efficacy in CDS-tg Mouse Model (8-week treatment)
| Group | Morris Water Maze (Escape Latency, sec) | Rotarod (Time on Rod, sec) |
|---|---|---|
| Wild-Type (Vehicle) | 15.3 ± 2.1 | 185 ± 15 |
| CDS-tg (Vehicle) | 55.8 ± 4.5 | 62 ± 8 |
| CDS-tg (Neurotinib-XYZ, 10 mg/kg) | 22.1 ± 3.3 | 145 ± 12 |
Table 4: Acute Toxicity in C57BL/6 Mice
| Parameter | Value |
|---|---|
| LD50 (Oral) | > 2,000 mg/kg |
| Key Observations (at 1,000 mg/kg) | Mild sedation, reversible within 24 hours |
Experimental Protocols
2.1 In-Vitro Kinase Inhibition Assay (HTRF)
-
Reagents: Recombinant human NK1 enzyme, biotinylated peptide substrate, ATP, and Neurotinib-XYZ.
-
Procedure: The assay was performed in 384-well plates. Neurotinib-XYZ was serially diluted in DMSO.
-
The kinase reaction was initiated by adding ATP and incubated for 60 minutes at room temperature.
-
HTRF detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-XL665) were added.
-
After a further 60-minute incubation, the plate was read on an HTRF-compatible plate reader.
-
IC50 values were calculated using a four-parameter logistic fit.
2.2 Pharmacokinetic (PK) Study
-
Subjects: Male C57BL/6 mice (n=3 per time point).
-
Dosing: A single dose of Neurotinib-XYZ (10 mg/kg) was administered via oral gavage.
-
Sample Collection: Blood samples were collected via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Brain tissue was collected at the terminal time point.
-
Analysis: Plasma and brain homogenate concentrations of Neurotinib-XYZ were determined using LC-MS/MS.
-
Data Modeling: PK parameters were calculated using non-compartmental analysis.
2.3 Efficacy Study in CDS-tg Mice
-
Subjects: 6-month-old male CDS-tg mice and wild-type littermates.
-
Treatment Groups: (n=12 per group)
-
Group A: Wild-Type + Vehicle
-
Group B: CDS-tg + Vehicle
-
Group C: CDS-tg + Neurotinib-XYZ (10 mg/kg/day, oral gavage)
-
-
Duration: Treatment was administered daily for 8 weeks.
-
Behavioral Testing:
-
Morris Water Maze: Assessed spatial learning and memory during the final week of treatment.
-
Rotarod Test: Assessed motor coordination and balance at baseline and at the end of the study.
-
-
Endpoint: Following behavioral testing, animals were euthanized for tissue analysis.
Visualizations: Pathways and Workflows
3.1 Neurotinib-XYZ Mechanism of Action
The diagram below illustrates the proposed signaling pathway in which Neurotinib-XYZ acts. By inhibiting NeuroKinase-1 (NK1), it prevents the hyper-phosphorylation of Protein-TAU, a key pathological event in Cortical Degeneration Syndrome (CDS), thereby promoting neuronal survival.
3.2 Efficacy Study Experimental Workflow
The following diagram outlines the logical flow of the 8-week in-vivo efficacy study conducted in the CDS-tg mouse model.
An In-depth Technical Guide to the Pharmacokinetic Properties of Neurotinib-XYZ
Disclaimer: "Neurotinib-XYZ" is a hypothetical compound. The following guide has been constructed using the publicly available data for neratinib , a real-world irreversible pan-HER tyrosine kinase inhibitor, as a representative example to fulfill the structural and content requirements of this request. All data, protocols, and pathways described herein refer to neratinib.
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties, metabolic pathways, and associated experimental methodologies for Neurotinib-XYZ, based on data from its surrogate, neratinib. This document is intended for researchers, scientists, and professionals in the drug development field.
Pharmacokinetic Profile
Neratinib is absorbed relatively slowly after oral administration, with its metabolism primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2] Excretion is predominantly through feces.[1] The pharmacokinetic profile is similar in both healthy subjects and cancer patients.[3]
Following a single oral dose of 240 mg, neratinib reaches its maximum plasma concentration (Tmax) in approximately 4 to 6 hours.[3][4][5] The drug exhibits extensive tissue distribution, as indicated by its large apparent volume of distribution (Vd) of 5476 L.[4] Neratinib demonstrates pH-dependent solubility, and co-administration with agents that alter gastric pH, such as proton pump inhibitors (e.g., lansoprazole), can significantly reduce its absorption, leading to lower peak plasma concentrations (Cmax) and overall exposure (AUC).[3]
Neratinib is primarily metabolized in the liver by CYP3A4 and to a lesser extent by flavin-containing monooxygenase.[1] Several active metabolites (M3, M6, M7, M11) have been identified.[1] The majority of the administered dose is excreted in the feces (97.1%), with a very small fraction found in the urine (1.13%).[1] The mean elimination half-life ranges from 7 to 17 hours following a single dose.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of neratinib observed in clinical studies.
Table 1: Single-Dose Pharmacokinetic Parameters of Neratinib (240 mg) in Healthy Adults
| Parameter | Value | Unit | Citation |
|---|---|---|---|
| Median Tmax (Time to Peak) | 6 | hours | [3] |
| Mean Cmax (Peak Concentration) | 71.8 - 84.5 | ng/mL | [3] |
| Mean AUC (Total Exposure) | 891 - 1557 | ng·h/mL | [3] |
| Mean t½ (Elimination Half-Life) | ~13 | hours | [3] |
| Mean CL/F (Oral Clearance) | 346 | L/h | [2] |
| Mean Vd/F (Volume of Distribution) | 5476 | L |[4] |
Table 2: Effect of Co-administered Drugs on Neratinib (240 mg) Pharmacokinetics
| Condition | Parameter | Value | % Change | Citation |
|---|---|---|---|---|
| With Lansoprazole (PPI) | Mean Cmax | 24.5 ng/mL | ↓ 71% | [3] |
| Mean AUC | 426-538 ng·h/mL | ↓ 65-70% | [3] | |
| With Ketoconazole (CYP3A4 Inhibitor) | Mean Cmax | - | ↑ 3.2-fold | [2] |
| | Mean AUC | - | ↑ 4.8-fold |[2] |
Experimental Protocols
The pharmacokinetic data presented are derived from clinical trials with specific methodologies. Below are representative protocols for assessing single-dose pharmacokinetics and drug-drug interactions.
-
Study Design: An open-label, single-period study.[3]
-
Participants: Healthy adult men and women, typically aged 18-55 years.[3]
-
Procedure:
-
Subjects receive a single oral dose of neratinib (e.g., 240 mg) with food.[6][7]
-
Blood samples are collected for pharmacokinetic analysis at pre-defined time points (e.g., pre-dose, and at 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[3]
-
Plasma concentrations of neratinib are determined using a validated analytical method (e.g., liquid chromatography-tandem mass spectrometry).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using noncompartmental methods.[3]
-
-
Study Design: An open-label, two-period, fixed-sequence study.[3]
-
Participants: Healthy adult subjects.[3]
-
Procedure:
-
Period 1: Subjects receive a single oral dose of neratinib 240 mg. Pharmacokinetic sampling is performed for 72 hours.[3]
-
Washout Period: A sufficient time is allowed for the drug to be cleared from the system.
-
Period 2: Subjects receive a proton pump inhibitor (e.g., lansoprazole 30 mg) once daily for 7 days. On Day 5, a single dose of neratinib 240 mg is co-administered.[3]
-
Pharmacokinetic sampling is repeated for 72 hours following the neratinib dose in Period 2.[3]
-
Plasma neratinib concentrations are analyzed, and PK parameters from Period 1 and Period 2 are compared to determine the effect of the co-administered drug.[3]
-
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for a two-period drug-drug interaction study.
Neratinib is an irreversible pan-HER inhibitor that targets epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[1][8] By binding to the intracellular kinase domain of these receptors, it blocks their auto-phosphorylation and subsequent activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are crucial for tumor cell proliferation and survival.[1][8]
Caption: Inhibition of HER family signaling pathways by Neurotinib-XYZ.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics of oral neratinib during co-administration of ketoconazole in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of neratinib during coadministration with lansoprazole in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. io.ctdm.org.cn [io.ctdm.org.cn]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Pathway of Neratinib
Disclaimer: The requested topic "Neurotinib-XYZ" appears to refer to a hypothetical agent. This guide focuses on Neratinib , a real and clinically significant pan-HER tyrosine kinase inhibitor, which aligns with the technical requirements of the query.
This technical whitepaper provides a comprehensive overview of the molecular pathways associated with Neratinib, its mechanism of action, and its effects on cancer cell signaling. The content is intended for researchers, scientists, and professionals in drug development.
Introduction to Neratinib
Neratinib is an oral, irreversible, pan-HER tyrosine kinase inhibitor (TKI) used in the treatment of HER2-positive breast cancer.[1][2] It is indicated for the extended adjuvant treatment of early-stage HER2-overexpressed/amplified breast cancer following adjuvant trastuzumab-based therapy.[3] Unlike monoclonal antibodies like trastuzumab which target the extracellular domain of the HER2 receptor, Neratinib is a small molecule that penetrates the cell membrane and acts on the intracellular kinase domain.[4]
Mechanism of Action
Neratinib exerts its anti-tumor activity by irreversibly binding to and inhibiting multiple members of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4.[3][4][5] The irreversible inhibition is achieved through the formation of a covalent bond with specific cysteine residues (Cys-773 and Cys-805) within the ATP-binding pocket of these receptors.[6][7]
This covalent binding prevents receptor autophosphorylation and subsequent activation of downstream signaling pathways that are critical for cell proliferation and survival.[3][5] The primary pathways affected are the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2][3] By blocking these signals, Neratinib induces cell cycle arrest, primarily at the G1-S phase, and promotes apoptosis in HER2-overexpressing cancer cells.[4][8]
Signaling Pathway Inhibition
Neratinib's primary therapeutic effect stems from its potent inhibition of the HER signaling network. Overexpression of HER2 leads to the formation of HER2-HER2 homodimers and HER2-containing heterodimers (e.g., HER2:HER3), which results in constitutive activation of the receptor's tyrosine kinase activity and oncogenic signaling. Neratinib's blockade of this activity effectively shuts down these pro-survival signals.
Caption: Neratinib inhibits EGFR, HER2, and HER4, blocking the MAPK and PI3K/Akt pathways.
Quantitative Data Summary
The potency and efficacy of Neratinib have been quantified in numerous preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of Neratinib
| Target Kinase | Assay Type | IC50 Value | Reference |
| HER2 | Cell-free | 59 nM | [8] |
| EGFR | Cell-free | 92 nM | [8] |
| HER2 Autophosphorylation | BT474 Cells | 5 nM | [8] |
| EGFR Autophosphorylation | A431 Cells | 3 nM | [8] |
| KDR (VEGFR2) | Cell-free | 0.8 µM | [8] |
| Src | Cell-free | 1.4 µM | [8] |
Table 2: Efficacy Results from the Phase III ExteNET Trial (Extended Adjuvant Therapy)
| Endpoint | Neratinib Arm | Placebo Arm | Hazard Ratio (95% CI) | p-value | Reference |
| Overall Population | |||||
| 2-Year Invasive DFS | 93.9% | 91.6% | 0.67 (0.50–0.91) | 0.0091 | [9] |
| 8-Year Overall Survival | 90.1% | 90.2% | 0.95 (0.75–1.21) | 0.69 | [10] |
| HR+ / ≤1 Year Post-Trastuzumab | |||||
| 5-Year Invasive DFS | - | - | 0.58 (0.41–0.82) | - | [11] |
| 5-Year iDFS Absolute Benefit | 5.1% | - | - | - | [11] |
| 8-Year Overall Survival Benefit | 2.1% | - | 0.79 (0.55–1.13) | - | [11] |
DFS: Disease-Free Survival; HR: Hormone Receptor; CI: Confidence Interval
Mechanisms of Resistance
Despite its efficacy, resistance to Neratinib can develop. The primary mechanisms are mediated by secondary genomic alterations within the HER2 gene itself or through the hyperactivation of downstream signaling pathways.[12][13]
-
Secondary HER2 Mutations: Acquired mutations in the HER2 kinase domain can reduce the binding affinity of Neratinib.
-
HER3/PI3K/mTOR Pathway Alterations: Co-occurring activating mutations in HER3 or other components of the PI3K/mTOR pathway can provide an escape route, allowing for cell survival despite HER2 blockade.[7][14]
-
HER2 Amplification: Further amplification of the HER2 gene can sometimes overcome the inhibitory effect of the drug.[7]
-
Drug Efflux Pumps: Increased expression of ATPase drug efflux pumps like ABCB1 and ABCG2 can reduce intracellular concentrations of Neratinib.[15]
Caption: Key mechanisms of acquired resistance to Neratinib therapy.
Key Experimental Protocols
The investigation of Neratinib's molecular pathway involves several standard and advanced laboratory techniques.
A. Cell-Free Autophosphorylation Assay
This assay quantifies the ability of a compound to inhibit the kinase activity of a purified receptor in vitro.
-
Reagent Preparation: Recombinant HER2 or EGFR kinase domain is purified. ATP and a substrate peptide are prepared in a reaction buffer.
-
Reaction: The kinase, substrate, and varying concentrations of Neratinib are incubated together. The phosphorylation reaction is initiated by adding ATP.
-
Detection: The level of substrate phosphorylation is measured, often using time-resolved fluorescence resonance energy transfer (TR-FRET) or ELISA-based methods.
-
Analysis: The concentration of Neratinib that inhibits phosphorylation by 50% (IC50) is calculated from a dose-response curve.[8]
B. Cell Proliferation (Growth Inhibition) Assay
This assay measures the effect of Neratinib on the growth of cancer cell lines.
-
Cell Culture: HER2-positive cell lines (e.g., BT474, SK-Br-3) are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are treated with a range of Neratinib concentrations for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using reagents like MTT or resazurin, which are converted into colored or fluorescent products by metabolically active cells. Absorbance or fluorescence is measured with a plate reader.
-
Analysis: The IC50 value, representing the drug concentration that inhibits cell proliferation by 50%, is determined from inhibition curves.[8]
C. Western Blot Analysis
This technique is used to detect changes in protein levels and phosphorylation status in response to Neratinib treatment.
-
Cell Lysis: Treated and untreated cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined (e.g., via BCA assay) to ensure equal loading.
-
Electrophoresis & Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to target proteins (e.g., phospho-HER2, total-HER2, phospho-Akt, total-Akt, β-actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the visualization and quantification of protein bands.[16][17]
Caption: A typical workflow for analyzing protein signaling changes after Neratinib treatment.
References
- 1. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 2. Neratinib for HER2-positive breast cancer with an overlooked option - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. nerlynxhcp.com [nerlynxhcp.com]
- 5. Neratinib | C30H29ClN6O3 | CID 9915743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Neratinib in HER-2-positive breast cancer: results to date and clinical usefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study Evaluating The Effects Of Neratinib After Adjuvant Trastuzumab In Women With Early Stage Breast Cancer [clin.larvol.com]
- 11. Final Efficacy Results of Neratinib in HER2-positive Hormone Receptor-positive Early-stage Breast Cancer From the Phase III ExteNET Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Neurotinib-XYZ in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotinib-XYZ is an experimental, brain-penetrant, allosteric tyrosine kinase inhibitor. It selectively targets the myristoyl pocket of the Abelson murine leukemia viral oncogene homolog 1 (c-Abl) kinase.[1][2][3] Unlike ATP-competitive inhibitors, Neurotinib-XYZ locks the kinase in an inactive conformation, offering high selectivity and reduced off-target effects.[1][2] In preclinical studies, it has demonstrated neuroprotective properties, including the prevention of apoptosis and reduction of dendritic spine loss in in vitro models of excitotoxicity.[2][4] These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of Neurotinib-XYZ in relevant cell culture models.
Mechanism of Action
Neurotinib-XYZ functions as an allosteric inhibitor of c-Abl tyrosine kinase.[1][3] Overactivation of c-Abl is implicated in the pathogenesis of neurodegenerative diseases through the promotion of apoptotic pathways and phosphorylation of key neuronal proteins such as alpha-synuclein.[5] By binding to the myristoyl pocket, Neurotinib-XYZ stabilizes the inactive state of c-Abl, thereby inhibiting its kinase activity. This leads to a reduction in the phosphorylation of c-Abl itself and its downstream substrates, mitigating neuronal damage and cell death.[2][5]
Data Presentation
Table 1: In Vitro Efficacy of Neurotinib-XYZ
| Assay | Cell Line | Parameter Measured | Neurotinib-XYZ IC₅₀ |
| Cell Viability | K562 | Proliferation Inhibition | ~2 µM[1] |
| Neuroprotection | Primary Neurons | Protection against NMDA toxicity | <1 µM[1][2] |
| Kinase Inhibition | In vitro assay | CRKII Phosphorylation | 0.1-1 µM[1] |
Experimental Protocols
Cell Culture and Drug Preparation
1.1. Cell Line Maintenance:
-
Culture neuronal cell lines (e.g., SH-SY5Y) or primary neurons in appropriate media and conditions. For example, SH-SY5Y cells can be grown in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
For experiments, plate cells at a suitable density to achieve 50-80% confluency at the time of treatment.[6]
1.2. Neurotinib-XYZ Preparation:
-
Prepare a stock solution of Neurotinib-XYZ in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
For working solutions, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Neurotinib-XYZ on cell viability and proliferation.[7][8]
2.1. Materials:
-
96-well plates
-
Neuronal cells
-
Neurotinib-XYZ
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
2.2. Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Neurotinib-XYZ and a vehicle control (medium with DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting for Phospho-Protein Analysis
This protocol is used to determine the effect of Neurotinib-XYZ on the phosphorylation of c-Abl and its downstream targets.[9][10][11]
3.1. Materials:
-
Cultured cells treated with Neurotinib-XYZ
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Abl, anti-c-Abl, anti-phospho-CRKII, anti-CRKII)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
3.2. Procedure:
-
Treat cells with Neurotinib-XYZ for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.[11]
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Immunofluorescence for Protein Localization
This protocol is used to visualize the subcellular localization of proteins of interest following treatment with Neurotinib-XYZ.[6][12][13][14]
4.1. Materials:
-
Cells cultured on coverslips or in imaging plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)[6]
-
Primary antibodies
-
Fluorophore-conjugated secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
4.2. Procedure:
-
Seed cells on coverslips and treat with Neurotinib-XYZ.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[13]
-
Permeabilize the cells with Triton X-100 to allow antibody entry.[13]
-
Block non-specific binding sites with blocking solution for 1 hour.[13]
-
Incubate with primary antibodies overnight at 4°C.[15]
-
Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.[12]
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope.
References
- 1. researchgate.net [researchgate.net]
- 2. Prophylactic treatment with the c-Abl inhibitor, neurotinib, diminishes neuronal damage and the convulsive state in pilocarpine-induced mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prophylactic treatment with the c-Abl inhibitor, neurotinib, diminishes neuronal damage and the convulsive state in pilocarpine-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdsabstracts.org [mdsabstracts.org]
- 6. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 7. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 8. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. Immunofluorescence microscopy for localization of Arabidopsis chloroplast proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. v19.proteinatlas.org [v19.proteinatlas.org]
Application Notes and Protocols: Utilizing Neurotinib-XYZ in a Mouse Model of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau-containing neurofibrillary tangles (NFTs), leading to synaptic dysfunction and cognitive decline. Tyrosine kinase inhibitors (TKIs) are emerging as a potential therapeutic strategy for AD, with several preclinical studies demonstrating their ability to mitigate key pathological features of the disease.[1][2][3][4] Neurotinib-XYZ is a potent, orally bioavailable, irreversible pan-ErbB tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[5][6][7][8][9] By inhibiting these receptors and their downstream signaling pathways, such as the RAS/RAF/MEK/MAPK and PI3K/AKT pathways, Neurotinib-XYZ has the potential to modulate cellular processes implicated in AD pathogenesis, including neuroinflammation, Aβ production, and tau phosphorylation.[5]
These application notes provide a comprehensive overview and detailed protocols for evaluating the therapeutic efficacy of Neurotinib-XYZ in a mouse model of Alzheimer's disease.
Proposed Mechanism of Action in Alzheimer's Disease
While the precise role of ErbB signaling in Alzheimer's disease is still under investigation, preclinical evidence suggests that its modulation could be beneficial. Neurotinib-XYZ, by irreversibly inhibiting HER1, HER2, and HER4, is hypothesized to exert its neuroprotective effects through the following mechanisms:
-
Modulation of Microglial Activation: ErbB receptors are expressed on microglia, the resident immune cells of the brain. Aberrant microglial activation contributes to neuroinflammation in AD. By inhibiting ErbB signaling, Neurotinib-XYZ may temper pro-inflammatory microglial responses, thereby reducing the production of neurotoxic inflammatory mediators.
-
Regulation of Amyloid Precursor Protein (APP) Processing: EGFR has been implicated in the regulation of APP processing. Inhibition of EGFR signaling may shift APP processing away from the amyloidogenic pathway, leading to reduced Aβ production.
-
Autophagy-Mediated Clearance of Aβ: Studies with other TKIs have demonstrated an enhancement of autophagy, a cellular process responsible for the degradation of aggregated proteins.[3] Neurotinib-XYZ may promote the autophagic clearance of Aβ plaques.
-
Reduction of Tau Hyperphosphorylation: Downstream signaling pathways of ErbB receptors, such as PI3K/AKT, are known to influence the activity of kinases involved in tau phosphorylation. Inhibition of these pathways by Neurotinib-XYZ could lead to a reduction in tau hyperphosphorylation and NFT formation.
Below is a diagram illustrating the proposed signaling pathway of Neurotinib-XYZ in the context of Alzheimer's disease.
Caption: Proposed signaling pathway of Neurotinib-XYZ in Alzheimer's disease.Experimental Protocols
The following protocols are designed for the evaluation of Neurotinib-XYZ in a transgenic mouse model of Alzheimer's disease, such as the 5xFAD or APP/PS1 models.
In Vivo Drug Administration
This protocol outlines the preparation and administration of Neurotinib-XYZ to AD mouse models.
Materials:
-
Neurotinib-XYZ
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
5xFAD or APP/PS1 transgenic mice and wild-type littermates
-
Oral gavage needles
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of Neurotinib-XYZ based on the desired dose (e.g., 10 mg/kg) and the number of animals.
-
Dissolve Neurotinib-XYZ in the vehicle solution. Vortex and sonicate briefly to ensure complete dissolution. Prepare a fresh solution daily.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Administer Neurotinib-XYZ or vehicle to the respective groups via oral gavage once daily.
-
The treatment duration can vary, with a typical study lasting for 4-8 weeks.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or altered grooming habits. Record body weight twice weekly.
-
Behavioral Testing
Behavioral tests are crucial for assessing the impact of Neurotinib-XYZ on cognitive function. It is recommended to perform a battery of tests to evaluate different aspects of cognition.
a) Morris Water Maze (MWM) for Spatial Learning and Memory
Materials:
-
Circular pool (120-150 cm in diameter) filled with opaque water (20-22°C).
-
Submerged platform (10 cm in diameter).
-
Visual cues placed around the pool.
-
Video tracking system.
Procedure:
-
Acquisition Phase (5 days):
-
Four trials per day for each mouse.
-
In each trial, the mouse is placed in the pool at one of four starting positions and allowed to search for the hidden platform for 60 seconds.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15 seconds.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
Each mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.
-
b) Y-Maze for Short-Term Spatial Working Memory
Materials:
-
Y-shaped maze with three identical arms.
Procedure:
-
Place the mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries.
-
A spontaneous alternation is defined as successive entries into the three different arms.
-
Calculate the percentage of spontaneous alternations: (Number of alternations / (Total number of arm entries - 2)) * 100.
Biochemical Analysis
Following the completion of behavioral testing, brain tissue is collected for biochemical analysis of AD-related pathologies.
a) Aβ Plaque Load by ELISA
Materials:
-
Brain tissue homogenates (cortical and hippocampal regions).
-
Aβ40 and Aβ42 ELISA kits.
-
Protein assay kit (e.g., BCA).
Procedure:
-
Homogenize brain tissue in appropriate lysis buffers to extract soluble and insoluble Aβ fractions.
-
Determine the total protein concentration of the homogenates.
-
Perform the Aβ40 and Aβ42 ELISA according to the manufacturer's instructions.
-
Normalize Aβ levels to the total protein concentration.
b) Tau Phosphorylation by Western Blot
Materials:
-
Brain tissue homogenates.
-
Antibodies against total tau and phosphorylated tau (e.g., AT8, PHF-1).
-
Secondary antibodies and detection reagents.
Procedure:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Incubate the membrane with primary antibodies against total tau and phosphorylated tau.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify band intensities and express the level of phosphorylated tau relative to total tau.
Histological Analysis
Histological analysis provides spatial information about the pathological changes in the brain.
a) Immunohistochemistry for Aβ Plaques and Microgliosis
Materials:
-
Paraffin-embedded or frozen brain sections.
-
Primary antibodies against Aβ (e.g., 6E10) and a microglial marker (e.g., Iba1).
-
Fluorescently labeled secondary antibodies.
-
Mounting medium with DAPI.
Procedure:
-
Perform antigen retrieval on the brain sections if necessary.
-
Incubate the sections with primary antibodies overnight.
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain with DAPI to visualize cell nuclei.
-
Mount the sections and acquire images using a fluorescence microscope.
-
Quantify the Aβ plaque area and the number/morphology of microglia.
Below is a diagram illustrating the experimental workflow.
Caption: Experimental workflow for evaluating Neurotinib-XYZ.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and vehicle control groups.
Table 1: Morris Water Maze Performance
| Group | Escape Latency (s) | Path Length (cm) | Time in Target Quadrant (%) | Platform Crossings |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Neurotinib-XYZ | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Y-Maze Performance
| Group | Spontaneous Alternation (%) |
| Vehicle | Mean ± SEM |
| Neurotinib-XYZ | Mean ± SEM |
Table 3: Brain Aβ Levels (pg/mg protein)
| Group | Soluble Aβ40 | Insoluble Aβ40 | Soluble Aβ42 | Insoluble Aβ42 |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Neurotinib-XYZ | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 4: Brain Tau Phosphorylation (relative to total tau)
| Group | p-Tau (AT8) / Total Tau | p-Tau (PHF-1) / Total Tau |
| Vehicle | Mean ± SEM | Mean ± SEM |
| Neurotinib-XYZ | Mean ± SEM | Mean ± SEM |
Table 5: Histological Quantification
| Group | Aβ Plaque Burden (%) | Iba1-positive Cells (count/mm²) |
| Vehicle | Mean ± SEM | Mean ± SEM |
| Neurotinib-XYZ | Mean ± SEM | Mean ± SEM |
Conclusion
These application notes provide a framework for the preclinical evaluation of Neurotinib-XYZ in a mouse model of Alzheimer's disease. The detailed protocols for in vivo studies, behavioral testing, and biochemical and histological analyses will enable researchers to systematically assess the therapeutic potential of this novel pan-ErbB inhibitor. The findings from these studies will be critical in determining the future clinical development of Neurotinib-XYZ for the treatment of Alzheimer's disease.
References
- 1. Profiling tyrosine kinase inhibitors as AD therapeutics in a mouse model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling tyrosine kinase inhibitors as AD therapeutics in a mouse model of AD | springermedizin.de [springermedizin.de]
- 3. Tyrosine kinase inhibition increases functional parkin-Beclin-1 interaction and enhances amyloid clearance and cognitive performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-KIT inhibitors reduce pathology and improve behavior in the Tg(SwDI) model of Alzheimer’s disease | Life Science Alliance [life-science-alliance.org]
- 5. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Preparation of Neratinib Stock Solutions for Laboratory Use
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of Neratinib stock solutions for in vitro and in vivo research applications. Neratinib is a potent, irreversible tyrosine kinase inhibitor of the ErbB family of receptors. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide is intended for researchers, scientists, and drug development professionals.
1. Introduction
Neratinib (also known as HKI-272) is a small molecule inhibitor that targets the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4.[1][2] It functions as an irreversible pan-HER inhibitor by covalently binding to specific cysteine residues within the ATP-binding pocket of these receptors.[3] This action blocks receptor autophosphorylation and downstream signaling pathways such as the PI3K/Akt and MAPK pathways, ultimately leading to decreased cell proliferation and the induction of apoptosis (cell death) in cancer cells overexpressing these receptors.[1][2][4]
Given its potent activity at nanomolar concentrations, the precise preparation of stock solutions is fundamental to ensure the accuracy of experimental outcomes.[5][6] This protocol outlines the standardized procedure for dissolving and storing Neratinib for laboratory use.
2. Neratinib: Chemical and Physical Properties
A summary of the key chemical and physical properties of Neratinib is provided below.
| Property | Value |
| Synonym | HKI-272 |
| Chemical Formula | C₃₀H₂₉ClN₆O₃[7] |
| Molecular Weight | 557.04 g/mol [3][8] |
| Appearance | Crystalline solid[7] |
| CAS Number | 698387-09-6[7] |
| Storage Temperature | -20°C (for solid and stock solutions)[7] |
3. Solubility of Neratinib
Neratinib is soluble in organic solvents but is sparingly soluble in aqueous buffers.[7] For most in vitro cell-based assays, a high-concentration primary stock is prepared in 100% Dimethyl Sulfoxide (DMSO) and then diluted to the final working concentration in a cell culture medium. It is crucial that the final concentration of DMSO in the culture medium is kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
| Solvent | Solubility | Notes |
| DMSO | ~2-13 mg/mL[7][8] | Warming and sonication may be required to fully dissolve.[3][8] |
| Ethanol | ~1 mg/mL[7] | |
| Dimethylformamide (DMF) | ~1 mg/mL[7] | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble[7] | Aqueous solutions should be prepared fresh and not stored.[7] |
4. Experimental Protocols
4.1. Materials and Equipment
-
Neratinib powder (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
4.2. Protocol for Preparing a 10 mM Neratinib Primary Stock Solution in DMSO
This protocol describes the preparation of a 10 mM primary stock solution, a common starting concentration for many laboratory applications.
-
Safety First: Before starting, ensure you are wearing appropriate PPE. Neratinib is a potent compound and should be handled with care in a chemical fume hood or designated workspace.
-
Pre-warm Neratinib: Allow the vial of Neratinib powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing Neratinib:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of Neratinib powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.57 mg of Neratinib (Molecular Weight = 557.04 g/mol ).
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 557.04 g/mol = 0.00557 g = 5.57 mg
-
-
Dissolving Neratinib:
-
Add the appropriate volume of sterile DMSO to the tube containing the Neratinib powder. For a 10 mM stock from 5.57 mg, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution if necessary.[3]
-
Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term stability (up to 1 year).[8] The solid form is stable for at least 4 years at -20°C.[7]
-
4.3. Preparation of Working Solutions
-
Remove a single aliquot of the 10 mM primary stock from the -20°C freezer and thaw it at room temperature.
-
Perform serial dilutions of the primary stock into sterile cell culture medium or assay buffer to achieve the desired final concentration for your experiment.
-
Important: Always add the diluted Neratinib to the final experimental volume last and mix well to prevent precipitation of the compound. Ensure the final DMSO concentration remains below cytotoxic levels (e.g., <0.1%).
5. Diagrams and Visualizations
Caption: Workflow for preparing Neratinib stock solutions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Neratinib | C30H29ClN6O3 | CID 9915743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Neratinib ≥98% (HPLC) | 698387-09-6 [sigmaaldrich.com]
- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. immunomart.org [immunomart.org]
Application Notes and Protocols for Neurotinib-XYZ in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurotinib-XYZ is a potent, irreversible pan-HER tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR or HER1), HER2, and HER4.[1][2][3][4][5] By covalently binding to the ATP-binding site of these receptors, Neurotinib-XYZ effectively blocks downstream signaling pathways implicated in tumor cell proliferation and survival.[4][6] These application notes provide detailed protocols for the use of Neurotinib-XYZ in various high-throughput screening (HTS) formats to identify novel therapeutic strategies, including combination therapies and mechanisms to overcome drug resistance.
Mechanism of Action
Neurotinib-XYZ exerts its anti-tumor activity by irreversibly inhibiting the phosphorylation of the HER family of receptor tyrosine kinases.[2][6] This leads to the downregulation of two key signaling cascades: the RAS/RAF/MEK/MAPK pathway, which is crucial for cell proliferation, and the PI3K/AKT/mTOR pathway, a major regulator of cell survival and growth.[6] The sustained inhibition of these pathways ultimately induces cell cycle arrest and apoptosis in cancer cells that overexpress or have activating mutations in HER family receptors.[2]
Applications in High-Throughput Screening
Neurotinib-XYZ is a versatile tool for HTS campaigns, which can be broadly categorized into biochemical and cell-based assays.
-
Biochemical Assays : These assays are ideal for identifying direct inhibitors of HER kinases in a purified system. They are highly reproducible and suitable for large-scale screening.[7][8][9][10] Common formats include TR-FRET and luminescence-based ATP depletion assays.[7][9][11][12]
-
Cell-Based Assays : These assays provide a more physiologically relevant context for assessing the efficacy of Neurotinib-XYZ.[13][14][15] They are essential for confirming the activity of compounds identified in biochemical screens and for identifying agents that modulate the cellular response to Neurotinib-XYZ. Key cell-based assays include cell viability, proliferation, and apoptosis assays.[13][15]
-
Combination Screening : HTS platforms can be used to screen thousands of drug pairs to identify synergistic, additive, or antagonistic interactions.[16][17][18][19][20][21] This is particularly relevant for Neurotinib-XYZ, as combination therapies can enhance efficacy and overcome resistance.[22][23]
-
Resistance Screening : Cell lines with acquired resistance to Neurotinib-XYZ can be used in HTS to identify compounds that can re-sensitize them to the drug or that are effective in the resistant setting.[24][25][26][27]
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening using an ADP-Glo™ Kinase Assay
This protocol describes a luminescence-based biochemical assay to screen for inhibitors of the HER2 kinase. The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction, which is then converted to a light signal.
Materials:
-
Recombinant HER2 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
Neurotinib-XYZ (as a control)
-
Test compound library
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Workflow:
Procedure:
-
Dispense 50 nL of test compounds and control (Neurotinib-XYZ) into a 384-well plate.
-
Prepare a kinase/substrate master mix containing HER2 kinase and Poly(Glu, Tyr) substrate in the kinase reaction buffer.
-
Add 5 µL of the master mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.
Data Presentation:
| Compound | Target | Assay Type | IC50 (nM) |
| Neurotinib-XYZ | HER2 | Biochemical | 8.1 ± 2.3 |
| Compound A | HER2 | Biochemical | 15.2 ± 3.1 |
| Compound B | HER2 | Biochemical | >10,000 |
Protocol 2: Cell-Based High-Throughput Screening for Cell Viability
This protocol outlines a cell-based assay using a resazurin reduction method to assess the effect of Neurotinib-XYZ on the viability of HER2-positive breast cancer cells (e.g., BT-474).
Materials:
-
BT-474 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Neurotinib-XYZ (as a control)
-
Test compound library
-
Resazurin sodium salt solution
-
Clear-bottom, black-walled 384-well plates
Workflow:
Procedure:
-
Seed BT-474 cells into 384-well plates at a density of 2,500 cells per well and incubate overnight.
-
Add test compounds and Neurotinib-XYZ (as a positive control) to the plates.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add resazurin solution to each well and incubate for an additional 4 hours.
-
Measure the fluorescence intensity (Excitation: ~560 nm, Emission: ~590 nm) using a plate reader.
-
Calculate the percent growth inhibition for each compound and determine the GI50 (concentration for 50% growth inhibition) for active compounds.
Data Presentation:
| Compound | Cell Line | Assay Type | GI50 (nM) |
| Neurotinib-XYZ | BT-474 | Cell Viability | < 100 |
| Compound C | BT-474 | Cell Viability | 250 ± 45 |
| Compound D | BT-474 | Cell Viability | >10,000 |
Protocol 3: High-Throughput Combination Screening
This protocol describes a matrix-based approach to screen for synergistic interactions between Neurotinib-XYZ and a library of other compounds in HER2-positive cancer cells.
Materials:
-
SK-BR-3 cells
-
Cell culture medium
-
Neurotinib-XYZ
-
Compound library for combination screening
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
384-well plates
Workflow:
Procedure:
-
Seed SK-BR-3 cells in 384-well plates and incubate overnight.
-
Dispense Neurotinib-XYZ and the combination compounds in a dose-response matrix format (e.g., 6x6 matrix).
-
Incubate the plates for 72 hours.
-
Add CellTiter-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Analyze the data using a synergy scoring model (e.g., Loewe additivity or Bliss independence) to identify synergistic combinations.
Data Presentation:
| Combination | Cell Line | Synergy Score (Bliss) | Interaction |
| Neurotinib-XYZ + Palbociclib | SK-BR-3 | 15.2 | Synergistic |
| Neurotinib-XYZ + Everolimus | SK-BR-3 | 12.8 | Synergistic |
| Neurotinib-XYZ + Compound E | SK-BR-3 | -5.6 | Antagonistic |
| Neurotinib-XYZ + Capecitabine | MDA-MB-453 | 10.5 | Synergistic |
Conclusion
Neurotinib-XYZ is a valuable tool for high-throughput screening in cancer drug discovery. The protocols provided herein offer a starting point for identifying novel single-agent and combination therapies targeting HER-driven cancers. The versatility of HTS allows for the exploration of a wide chemical space to uncover new therapeutic opportunities and to further understand the mechanisms of action and resistance to Neurotinib-XYZ.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nerlynxhcp.com [nerlynxhcp.com]
- 3. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 18. High-Throughput Screening for Drug Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. High-throughput screening identifies synergistic targets - ecancer [ecancer.org]
- 22. Combining neratinib with CDK4/6, mTOR and MEK inhibitors in models of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neratinib plus dasatinib is highly synergistic in HER2-positive breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Neratinib Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of Neratinib, a potent irreversible pan-HER tyrosine kinase inhibitor. The following methodologies are designed to deliver robust and reproducible data for researchers in oncology and drug development.
Introduction
Neratinib is a small molecule inhibitor that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2] It functions by irreversibly binding to the kinase domain of these receptors, leading to the inhibition of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[1][3] These protocols outline key in vitro assays to quantify the cytotoxic and apoptotic effects of Neratinib on cancer cells, as well as its impact on target protein phosphorylation.
Data Presentation
The efficacy of Neratinib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The following table summarizes representative IC50 values of Neratinib in various HER2-positive breast cancer cell lines.
| Cell Line | Subtype | Neratinib IC50 (nM) | Reference |
| SK-BR-3 | HER2-positive | 2-3 | [3] |
| BT-474 | HER2-positive | 2-3 | [3] |
| HCC1954 | HER2-positive | <5 | [3] |
| EFM-192A | HER2-positive | <5 | [3] |
| MDA-MB-175 | Luminal | Sensitive | [2] |
Signaling Pathway
Neratinib exerts its effects by inhibiting the HER2 signaling pathway. The following diagram illustrates the key components of this pathway and the points of inhibition by Neratinib.
Caption: Neratinib inhibits HER2, EGFR, and HER4 signaling pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of Neratinib on cancer cells by measuring their metabolic activity.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Neratinib (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 20,000 cells/well for SK-BR-3 and 32,000 cells/well for BT-474 in 100 µL of complete growth medium.[4]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Neratinib Treatment:
-
Prepare serial dilutions of Neratinib in complete growth medium. A typical concentration range to test is 0.1 nM to 1000 nM.
-
Remove the old medium from the wells and add 100 µL of the Neratinib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, carefully remove the medium from each well.
-
Add 100 µL of MTT solution (diluted to 0.5 mg/mL in serum-free medium) to each well.[4]
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
-
Solubilization and Absorbance Reading:
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Mix gently by pipetting up and down.
-
Incubate the plate at room temperature for at least 2 hours in the dark, or overnight for complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each Neratinib concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Neratinib concentration and determine the IC50 value using a non-linear regression curve fit.
-
Western Blotting for Phosphorylated Proteins
This protocol is used to detect the levels of phosphorylated HER2 (p-HER2) and phosphorylated Akt (p-Akt) to confirm Neratinib's mechanism of action.
Workflow:
Caption: Workflow for Western Blotting analysis.
Materials:
-
HER2-positive cancer cell lines
-
Neratinib
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Neratinib for a specified time (e.g., 1, 6, or 24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-HER2, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection:
-
Incubate the membrane with ECL Western Blotting Substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., total HER2, total Akt) and a loading control (e.g., GAPDH).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following Neratinib treatment.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
HER2-positive cancer cell lines
-
Neratinib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with Neratinib as described for the Western blot protocol.
-
After the treatment period, collect both the floating and adherent cells. For adherent cells, gently trypsinize the cells.
-
Combine the floating and adherent cells and centrifuge at 500 x g for 5 minutes.[5]
-
-
Cell Staining:
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1x Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the compensation and gates.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Quantify the percentage of cells in each quadrant to determine the effect of Neratinib on apoptosis and necrosis.
-
References
- 1. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Synergistic antitumor activity by combining trastuzumab with retinoic acid in HER2 positive human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
Neurotinib-XYZ lab safety and handling procedures
Application Notes and Protocols: Neurotinib-XYZ
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neurotinib-XYZ is a potent, irreversible, pan-human epidermal growth factor receptor (HER) tyrosine kinase inhibitor. It targets the epidermal growth factor receptor (EGFR or HER1), HER2, and HER4, leading to the inhibition of downstream signaling pathways and a reduction in tumor cell proliferation.[1][2][3][4] These application notes provide detailed protocols for the safe handling and laboratory use of Neurotinib-XYZ, based on the characteristics of the analogous compound, neratinib.
Lab Safety and Handling Procedures
Proper handling of Neurotinib-XYZ is crucial to ensure personnel safety and maintain the integrity of the compound.
1.1 Personal Protective Equipment (PPE)
All personnel handling Neurotinib-XYZ powder or solutions should wear the following PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[5][6][7]
-
Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile).[6][8]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.[8][9][10]
1.2 Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[6][8] Do not breathe dust or aerosols.[9][11] Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Storage: Store at -20°C in a tightly sealed container in a dry place.[6][12]
1.3 Spill and Disposal Procedures
-
Spill: In case of a spill, avoid generating dust.[9] Collect the spilled material using a method that does not create dust (e.g., wet paper towel) and place it in a sealed container for disposal.[9] Ventilate the area and wash the spill site.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5][9]
1.4 First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6][9]
-
Eye Contact: Rinse cautiously with water for several minutes.[6][8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[6][9]
In all cases of exposure, seek medical attention.[6][9]
Mechanism of Action
Neurotinib-XYZ is an irreversible inhibitor of the HER family of receptor tyrosine kinases, including EGFR, HER2, and HER4.[1][2][3] It covalently binds to a cysteine residue in the ATP-binding pocket of these receptors, leading to sustained inhibition of their kinase activity.[1][13] This blocks downstream signaling through the MAPK and PI3K/Akt pathways, resulting in decreased cell proliferation and the induction of apoptosis.[2][13][14]
Experimental Protocols
3.1 Preparation of Stock Solutions
To prepare a stock solution of Neurotinib-XYZ, dissolve the compound in DMSO to a final concentration of 5 mM.[12] For example, for a compound with a molecular weight of 557.05 g/mol , dissolve 2.79 mg in 1 mL of DMSO.[12] Store the stock solution at -20°C.
3.2 Cell Proliferation Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Neurotinib-XYZ in cancer cell lines.
-
Cell Plating: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Neurotinib-XYZ in culture medium and add them to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a suitable method, such as the sulforhodamine B (SRB) colorimetric assay.[15]
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using a non-linear regression curve fit.
3.3 Cell Cycle Analysis
This protocol determines the effect of Neurotinib-XYZ on the cell cycle distribution.
-
Cell Treatment: Treat cells with Neurotinib-XYZ at a concentration of 0.1 µM for 48 hours.[16]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Quantitative Data
The following tables summarize the in vitro and in vivo activity of neratinib, the analogue of Neurotinib-XYZ.
Table 1: In Vitro Inhibitory Activity of Neratinib
| Target | IC50 (nM) |
| HER2 | 59[14][18][19] |
| EGFR | 92[1][14][19] |
| KDR | 800[14][18] |
| Src | 1400[14][18] |
Table 2: Neratinib Activity in HER2-Positive Breast Cancer Cell Lines
| Cell Line | IC50 (nM) |
| BT474 | 2-9[14] |
| SK-BR-3 | 6[18] |
| HCC1954 | 1-172[20] |
Table 3: In Vivo Efficacy of Neratinib in Xenograft Models
| Xenograft Model | Dose (mg/kg/day) | Tumor Growth Inhibition |
| 3T3/neu | 10 | 34%[14] |
| 20 | 53%[14] | |
| 40 | 98%[14] | |
| 80 | 98%[14] | |
| BT474 | 5 | 70-82%[14] |
| 10 | 67%[14] | |
| 40 | 93%[14] |
References
- 1. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 4. researchgate.net [researchgate.net]
- 5. Neratinib Maleate SDS, 915942-22-2 Safety Data Sheets - ECHEMI [echemi.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. biosynth.com [biosynth.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Neratinib | EGFR | Tocris Bioscience [tocris.com]
- 13. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neratinib - Wikipedia [en.wikipedia.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. aacrjournals.org [aacrjournals.org]
Application Note: Identifying Neurotinib-XYZ Target Engagement and Resistance Mechanisms using a Pooled CRISPR-Cas9 Screen
For Research Use Only.
Abstract
This application note describes a comprehensive protocol for utilizing a pooled CRISPR-Cas9 knockout screen to identify the cellular target of a novel kinase inhibitor, Neurotinib-XYZ, and to uncover potential mechanisms of drug resistance. By systematically knocking out all genes in the genome, this powerful technique allows for the identification of genes whose loss confers resistance to Neurotinib-XYZ, thereby pinpointing the drug's target and associated signaling pathways.[1][2][3] This document provides detailed methodologies for experimental setup, execution, data analysis, and hit validation, intended for researchers in drug discovery and development.
Introduction
Target identification and understanding mechanisms of resistance are critical hurdles in the development of targeted therapies.[1][2] Neurotinib-XYZ is a novel small molecule inhibitor designed to target proliferative signaling in cancer cells. However, its precise molecular target and the pathways it modulates are not fully characterized. Genome-wide loss-of-function screens using CRISPR-Cas9 technology offer an unbiased and robust method to address these questions.[2][4][5]
The principle of this screen is based on positive selection: a population of cells expressing a genome-scale sgRNA library is treated with a cytotoxic concentration of Neurotinib-XYZ.[6][7] Cells in which a gene essential for the drug's efficacy has been knocked out will survive and proliferate.[7] Subsequent deep sequencing of the sgRNA population in the surviving cells reveals which gene knockouts are enriched, thereby identifying the drug's target and key pathway components.[8][9]
This note will detail the workflow, from cell line selection and library transduction to bioinformatic analysis and validation of top candidate genes.
Signaling Pathway and Drug Target Hypothesis
Neurotinib-XYZ is hypothesized to inhibit a critical kinase in a pro-proliferative signaling cascade. A simplified, hypothetical pathway is presented below. The screen aims to confirm if the primary target is, for example, "NRTK1" (Neurotinib-Response Tyrosine Kinase 1) and to identify other key nodes in the pathway.
Figure 1. Hypothetical signaling pathway targeted by Neurotinib-XYZ.
Experimental Workflow Overview
The overall experimental process for the pooled CRISPR-Cas9 screen is depicted below. It involves preparing the cell line and sgRNA library, performing the screen under drug selection, and analyzing the results via next-generation sequencing (NGS).[8][9]
Figure 2. General workflow for a pooled CRISPR-Cas9 resistance screen.
Detailed Protocols
Protocol 1: Lentiviral sgRNA Library Production
This protocol outlines the steps for packaging a pooled sgRNA library into lentiviral particles.
Materials:
-
HEK293T cells
-
Pooled sgRNA library plasmid (e.g., GeCKOv2)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM, high glucose
-
Fetal Bovine Serum (FBS)
-
Opti-MEM
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: Day 0, seed 1.5 x 10^7 HEK293T cells in a 15 cm dish in DMEM with 10% FBS.
-
Transfection: Day 1, prepare the transfection mix in Opti-MEM with the sgRNA library plasmid, psPAX2, and pMD2.G in a 4:2:1 ratio. Add transfection reagent, incubate, and add to the HEK293T cells.
-
Virus Collection: Day 3 (48h post-transfection), collect the virus-containing supernatant and filter through a 0.45 µm filter. Add fresh media to the cells.
-
Second Harvest: Day 4 (72h post-transfection), collect the supernatant again, filter, and pool with the collection from Day 3.
-
Titration: Determine the viral titer to calculate the required volume for a low multiplicity of infection (MOI < 0.5).[5]
Protocol 2: Pooled CRISPR-Cas9 Screen
This protocol details the core screening experiment.
Materials:
-
Cas9-expressing cancer cell line (e.g., A375 for BRAF inhibitors)
-
Lentiviral sgRNA library (from Protocol 1)
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Neurotinib-XYZ
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
Procedure:
-
Transduction: Seed the Cas9-expressing cells. Transduce the cells with the lentiviral library at an MOI of 0.3-0.5 to ensure most cells receive a single sgRNA.[5] Use a cell number that maintains a library representation of at least 300-500 cells per sgRNA.
-
Selection: 48 hours post-transduction, begin selection with puromycin to eliminate non-transduced cells.
-
Baseline Collection (T0): Once selection is complete, harvest a representative population of cells for genomic DNA extraction. This serves as the baseline (T0) reference.
-
Drug Treatment: Split the remaining cell population into two arms:
-
Control Arm: Culture with DMSO.
-
Treatment Arm: Culture with Neurotinib-XYZ at a pre-determined concentration (e.g., 2x IC50).
-
-
Screening: Culture the cells for 14-21 days, passaging as needed. Maintain a sufficient number of cells at each passage to preserve library complexity. Replenish the media with fresh drug or DMSO.
-
Final Harvest: At the end of the screen, harvest cell pellets from both the DMSO and Neurotinib-XYZ arms.
-
Genomic DNA Extraction: Extract genomic DNA from the T0, DMSO, and Neurotinib-XYZ-treated cell pellets.
Protocol 3: NGS Library Preparation and Data Analysis
This protocol covers the preparation of samples for sequencing and subsequent data analysis.
Materials:
-
High-fidelity DNA polymerase
-
PCR primers flanking the sgRNA cassette
-
NGS platform (e.g., Illumina NextSeq)
Procedure:
-
PCR Amplification: Amplify the sgRNA-containing region from the extracted genomic DNA using a two-step PCR process to add sequencing adapters and barcodes.
-
Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing to determine the read counts for each sgRNA in each sample.
-
Data Analysis:
-
Read Counting: Demultiplex the sequencing data and align reads to the sgRNA library reference to get raw read counts for each sgRNA.
-
Hit Identification: Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR/Cas9 Knockout) to analyze the data.[2][10] This tool normalizes read counts and calculates the log-fold change (LFC) and statistical significance for each gene.
-
Gene Ranking: Genes are ranked based on their enrichment in the Neurotinib-XYZ-treated population compared to the control. A positive LFC indicates that knockout of the gene confers resistance.
-
Data Presentation and Expected Results
The primary output is a ranked list of genes whose knockout leads to resistance to Neurotinib-XYZ. The top hits are expected to include the direct drug target and other critical components of the same pathway.
Table 1: Initial Characterization of Neurotinib-XYZ
| Cell Line | Cancer Type | Key Mutation | Neurotinib-XYZ IC50 (nM) |
|---|---|---|---|
| HAP-1 | CML | - | 150 |
| A375 | Melanoma | BRAF V600E | 25 |
| PC-9 | Lung Adenocarcinoma | EGFR del19 | > 10,000 |
Table 2: Top Gene Hits from CRISPR Screen Conferring Resistance to Neurotinib-XYZ (Example Data)
| Gene Symbol | Description | Log-Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
|---|---|---|---|---|
| NRTK1 | Neurotinib-Response Tyrosine Kinase 1 | 8.5 | 1.2e-10 | 9.8e-9 |
| NF1 | Neurofibromin 1 | 6.2 | 3.4e-8 | 1.1e-6 |
| CUL3 | Cullin 3 | 5.8 | 9.1e-8 | 2.5e-6 |
| MED12 | Mediator Complex Subunit 12 | 5.5 | 1.5e-7 | 3.6e-6 |
| KEAP1 | Kelch-like ECH-associated protein 1 | 4.9 | 8.8e-6 | 1.2e-4 |
Validation of Screen Hits
It is crucial to validate the top candidates from the primary screen.[11][12]
-
Individual Gene Knockouts: Generate stable knockout cell lines for each top hit gene using at least two independent sgRNAs.[11]
-
Dose-Response Assays: Perform cell viability assays with Neurotinib-XYZ on the individual knockout lines. A successful validation will show a significant rightward shift in the IC50 curve, indicating resistance.
-
Orthogonal Validation: Use an alternative method, like RNA interference (RNAi), to confirm that suppression of the target gene confers resistance.[11]
Table 3: Validation of Top Hits by IC50 Shift (Example Data)
| Cell Line | Neurotinib-XYZ IC50 (nM) | Fold Shift vs. Wild Type |
|---|---|---|
| Wild Type (WT) | 25 | 1.0x |
| NRTK1 KO Clone #1 | 2,150 | 86.0x |
| NRTK1 KO Clone #2 | 2,300 | 92.0x |
| NF1 KO Clone #1 | 875 | 35.0x |
| NF1 KO Clone #2 | 950 | 38.0x |
| Non-Targeting Control | 28 | 1.1x |
Logical Framework for Hit Identification
The core logic of the screen is to select for cells that survive drug treatment due to a specific gene knockout.
Figure 3. Logical basis of the positive selection resistance screen.
Conclusion
The pooled CRISPR-Cas9 screening platform is a highly effective, unbiased approach for de novo drug target identification and the elucidation of resistance pathways.[2][4] By following the protocols outlined in this application note, researchers can confidently identify the molecular targets of novel compounds like Neurotinib-XYZ, providing crucial insights to accelerate the drug development pipeline. The subsequent validation of screen hits is a critical step to confirm these findings and provides a strong foundation for further mechanistic studies.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. synthego.com [synthego.com]
- 4. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 5. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR screening and cell line IC50 data reveal novel key genes for trametinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. biocompare.com [biocompare.com]
Application Notes and Protocols: Neurotinib-XYZ for Neuronal Differentiation
Disclaimer: The following application notes and protocols are provided for research and development purposes only. Neurotinib-XYZ is a hypothetical compound, and the data and protocols presented herein are illustrative examples based on the known activities of the c-Abl inhibitor, Neurotinib.
Introduction
Neurotinib-XYZ is a novel, highly selective, allosteric inhibitor of the c-Abl tyrosine kinase. While the parent compound, Neurotinib, has been investigated for its neuroprotective effects in models of neurodegenerative diseases, these application notes explore the potential of Neurotinib-XYZ as a potent inducer of neuronal differentiation.[1][2][3] The inhibition of c-Abl, a kinase involved in cell proliferation and apoptosis, presents a promising avenue for directing neural progenitor cells towards a mature neuronal phenotype.[1][2]
Mechanism of Action
Neurotinib-XYZ is designed to bind to the myristoyl pocket of the c-Abl kinase domain, inducing a conformational change that locks the kinase in an inactive state.[2][4] This allosteric inhibition is highly specific and avoids the off-target effects associated with ATP-competitive inhibitors. By inhibiting c-Abl, Neurotinib-XYZ is hypothesized to modulate downstream signaling pathways that govern neuronal development, including those involved in cytoskeletal dynamics and cell cycle exit, thereby promoting differentiation.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of Neurotinib-XYZ on the expression of key neuronal markers in cultured human neural progenitor cells (hNPCs) after 7 days of treatment.
| Concentration (nM) | β-III Tubulin Expression (Fold Change) | MAP2 Expression (Fold Change) | Ki67 Proliferation Index (%) |
| 0 (Control) | 1.0 | 1.0 | 85 ± 5 |
| 10 | 2.5 ± 0.3 | 2.1 ± 0.2 | 62 ± 4 |
| 50 | 5.8 ± 0.6 | 5.2 ± 0.5 | 35 ± 3 |
| 100 | 8.2 ± 0.9 | 7.5 ± 0.8 | 15 ± 2 |
| 500 | 8.5 ± 0.8 | 7.8 ± 0.7 | 12 ± 2 |
Signaling Pathway
The proposed signaling pathway for Neurotinib-XYZ-induced neuronal differentiation is depicted below. By inhibiting c-Abl, Neurotinib-XYZ is thought to prevent the phosphorylation of downstream targets that promote cell proliferation and inhibit differentiation.
Caption: Proposed signaling pathway of Neurotinib-XYZ in neuronal differentiation.
Experimental Protocols
Protocol 1: Induction of Neuronal Differentiation in SH-SY5Y Cells
This protocol describes the use of Neurotinib-XYZ to induce neuronal differentiation in the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Neurotinib-XYZ (stock solution in DMSO)
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Phosphate Buffered Saline (PBS)
-
Fixation and permeabilization buffers
-
Primary antibodies (e.g., anti-β-III Tubulin, anti-MAP2)
-
Fluorescently labeled secondary antibodies
-
DAPI
-
96-well imaging plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well imaging plate at a density of 1 x 10^4 cells/well.
-
Allow cells to adhere for 24 hours.
-
To initiate differentiation, replace the growth medium with a differentiation medium (DMEM/F12 with 1% FBS) containing 10 µM Retinoic Acid.
-
After 3 days, replace the medium with a fresh differentiation medium containing the desired concentration of Neurotinib-XYZ and 50 ng/mL BDNF.
-
Culture for an additional 4-7 days, replacing the medium every 2-3 days.
-
For immunofluorescence analysis, fix the cells, permeabilize, and block with 5% BSA in PBS.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour.
-
Acquire images using a high-content imaging system.
Experimental Workflow
The following diagram outlines the general workflow for assessing the neuronal differentiation potential of Neurotinib-XYZ.
Caption: General experimental workflow for assessing neuronal differentiation.
References
- 1. mdsabstracts.org [mdsabstracts.org]
- 2. Prophylactic treatment with the c-Abl inhibitor, neurotinib, diminishes neuronal damage and the convulsive state in pilocarpine-induced mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prophylactic treatment with the c-Abl inhibitor, neurotinib, diminishes neuronal damage and the convulsive state in pilocarpine-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Neratinib-XYZ Technical Support Center: Troubleshooting Solubility in DMSO
Welcome to the technical support center for Neratinib-XYZ. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with Neratinib-XYZ in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Neratinib-XYZ in DMSO?
A1: Neratinib is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF)[1]. The reported solubility of Neratinib in DMSO varies across different suppliers and experimental conditions. It is crucial to use fresh, anhydrous DMSO for optimal solubility, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound[2][3]. Some sources indicate that warming the solution to 50°C and using ultrasonication can aid in dissolution[2][4].
Q2: I'm observing incomplete dissolution of Neratinib-XYZ in DMSO. What could be the cause and how can I fix it?
A2: Incomplete dissolution can be due to several factors:
-
Sub-optimal DMSO quality: DMSO is hygroscopic and readily absorbs water from the atmosphere, which can significantly decrease the solubility of many compounds. Always use fresh, anhydrous, high-purity DMSO.
-
Insufficient solvent volume: Ensure you are using a sufficient volume of DMSO to achieve the desired concentration based on the known solubility limits (see table below).
-
Low temperature: Solubility can be temperature-dependent. Gentle warming of the solution in a water bath (e.g., up to 50°C) can help increase the dissolution rate[2][4].
-
Inadequate mixing: Ensure the solution is thoroughly mixed. Vortexing or sonication can aid in dissolving the compound[3][5].
Q3: My Neratinib-XYZ precipitates out of solution when I dilute my DMSO stock into aqueous cell culture media. How can I prevent this?
A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous buffer. Neratinib is sparingly soluble in aqueous buffers[1]. Here are some strategies to prevent precipitation:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous media. Instead, perform serial dilutions in your culture media.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the Neratinib-XYZ stock solution can sometimes help.
-
Rapid Mixing: Add the DMSO stock to the aqueous solution while vortexing or gently swirling to ensure rapid and uniform dispersion.
-
Use of a Surfactant: For in vivo formulations, a co-solvent system including Tween-80 and PEG300 has been used to improve solubility[5]. While not ideal for all cell culture experiments, a very low concentration of a biocompatible surfactant might be considered after careful validation.
Q4: How should I store my Neratinib-XYZ stock solution in DMSO?
A4: For long-term stability, it is recommended to store Neratinib-XYZ stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The solid compound is stable for years when stored at -20°C[1]. Aqueous solutions of Neratinib are not recommended for storage for more than one day[1].
Q5: Is Neratinib-XYZ stable in solution?
A5: The stability of Neratinib in solution is pH-dependent. It is most stable at a pH between 3 and 4. The degradation rate increases significantly at a pH around 6 and is highest in the pH range of 8-12. The degradation involves the dimethylamino crotonamide group of the molecule.
Quantitative Solubility Data
The following table summarizes the reported solubility of Neratinib in DMSO from various sources. Please note that these values can vary between different batches and suppliers.
| Source | Reported Solubility in DMSO |
| Cayman Chemical | ~2 mg/mL |
| Selleck Chemicals | 6 mg/mL (10.77 mM) - requires fresh DMSO |
| Selleck Chemicals | 7 mg/mL (12.56 mM) - with warming to 50°C and ultrasonication |
| MedChemExpress | 13.33 mg/mL (23.93 mM) - requires ultrasonication |
| TargetMol | 5 mg/mL (8.9 mM) - sonication is recommended |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Neratinib-XYZ Stock Solution in DMSO
Materials:
-
Neratinib-XYZ powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass: Based on the molecular weight of Neratinib (557.04 g/mol ), calculate the mass needed to prepare your desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 5.57 mg of Neratinib-XYZ.
-
Aliquot DMSO: In a sterile vial, add the calculated volume of anhydrous DMSO.
-
Add Neratinib-XYZ: Carefully add the weighed Neratinib-XYZ powder to the DMSO.
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
(Optional) Gentle Heating and Sonication: If the compound does not fully dissolve, place the vial in a 37-50°C water bath for 5-10 minutes, followed by brief vortexing. Alternatively, sonicate the vial for a few minutes.
-
Visually Inspect: Ensure the solution is clear and free of any visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Dilution of Neratinib-XYZ Stock Solution for Cell Culture Experiments
Materials:
-
10 mM Neratinib-XYZ stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of Neratinib-XYZ you want to use in your experiment.
-
Calculate Dilutions: Calculate the required dilutions to achieve the final concentration while keeping the final DMSO concentration below 0.5%. A serial dilution approach is recommended.
-
Prepare Intermediate Dilution (if necessary): For very low final concentrations, it is best to first prepare an intermediate dilution of your stock in cell culture medium. For example, dilute your 10 mM stock 1:100 in media to get a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your pre-warmed cell culture medium. Add the Neratinib-XYZ solution dropwise while gently swirling the medium to ensure rapid mixing.
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO to your cell culture medium.
Visual Troubleshooting Guide and Signaling Pathway
Caption: Troubleshooting workflow for Neratinib-XYZ solubility issues.
Caption: Simplified diagram of Neratinib's inhibitory action on EGFR and HER2 signaling pathways.
References
Technical Support Center: Optimizing Neurotinib-XYZ Concentration for Cell Viability
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for optimizing the concentration of Neurotinib-XYZ in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Neurotinib-XYZ?
A1: Neurotinib-XYZ is a potent, next-generation kinase inhibitor. It functions as an irreversible pan-HER inhibitor, binding to and blocking the activity of EGFR, HER2, and HER4.[1][2][3][4] This action prevents the autophosphorylation of tyrosine residues on these receptors, thereby inhibiting downstream oncogenic signaling through pathways like the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways.[1][2] Additionally, Neurotinib-XYZ is designed to inhibit the c-Abl non-receptor tyrosine kinase, which is implicated in pathways related to apoptosis and cellular stress responses.[5][6]
Q2: Which signaling pathways are primarily affected by Neurotinib-XYZ?
A2: Neurotinib-XYZ's dual-inhibitor nature affects multiple critical signaling cascades. Its pan-HER inhibition blocks the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, survival, and growth.[2][7] Its inhibition of c-Abl can impact apoptosis and cellular responses to DNA damage.[5][6]
Neurotinib-XYZ Signaling Pathway
Caption: Neurotinib-XYZ inhibits HER-family receptors and c-Abl kinase.
Q3: What is a typical starting concentration range for Neurotinib-XYZ in a cell viability assay?
A3: For initial screening, a broad concentration range is recommended to determine the potency of the compound. A common approach is to use a serial dilution series, for example, from 1 nM to 10 µM.[8] This wide range helps in identifying the approximate IC50 (half-maximal inhibitory concentration), which is the concentration of the drug required to inhibit cell growth by 50%.[9]
Q4: What is the recommended solvent for Neurotinib-XYZ and what is the maximum concentration to use in cell culture?
A4: Neurotinib-XYZ should be dissolved in dimethyl sulfoxide (DMSO). It is critical to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells and confound the experimental results.[10] Always include a vehicle control (medium with the same final DMSO concentration as the highest drug concentration) in your experimental setup.
Troubleshooting Guide
Q1: Why am I observing high variability between my technical replicates?
A1: High variability can stem from several sources:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Pipetting errors during seeding can lead to different cell numbers per well. It is crucial to optimize seeding density beforehand.[11][12]
-
Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells.
-
Inaccurate Drug Dilutions: Use calibrated pipettes and perform serial dilutions carefully. Automated liquid handlers can improve precision.[11]
-
Assay Timing: Ensure that incubation times with the drug and the viability reagent (e.g., MTT) are consistent across all plates.[13]
Q2: My untreated control cells are showing low viability. What could be the cause?
A2: Low viability in control wells can be due to:
-
Suboptimal Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding.
-
Incorrect Seeding Density: Plating too few cells can lead to poor growth, while too many can result in over-confluence and cell death.[12]
-
Contamination: Check for signs of bacterial or fungal contamination.
-
Media Issues: Ensure the culture medium is correctly formulated, has the proper pH, and has not expired.[12]
Q3: The dose-response curve is not sigmoidal and I cannot calculate an accurate IC50. What should I do?
A3: A non-sigmoidal curve may indicate several issues:
-
Inappropriate Concentration Range: If the curve is flat, the concentrations tested may be too high (all cells are dead) or too low (no effect). You may need to test a wider or different range of concentrations.[8]
-
Drug Solubility: At high concentrations, Neurotinib-XYZ may precipitate out of the solution. Visually inspect the wells for any precipitate.
-
Assay Interference: The compound itself might interfere with the viability assay (e.g., by reducing the MTT reagent directly). Test the compound in cell-free medium with the viability reagent to check for any interaction.
-
Data Analysis: Use a non-linear regression model (four-parameter logistic curve) to fit the data, which is standard for dose-response analysis.[14][15]
Troubleshooting Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 4. researchgate.net [researchgate.net]
- 5. mdsabstracts.org [mdsabstracts.org]
- 6. Prophylactic treatment with the c-Abl inhibitor, neurotinib, diminishes neuronal damage and the convulsive state in pilocarpine-induced mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thelifesciencesmagazine.com [thelifesciencesmagazine.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. IC50 Calculator | AAT Bioquest [aatbio.com]
overcoming Neurotinib-XYZ off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming off-target effects associated with the kinase inhibitor, Neurotinib-XYZ.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Neurotinib-XYZ and what are its known off-targets?
A1: Neurotinib-XYZ is a potent ATP-competitive inhibitor primarily designed to target Tyrosine Kinase A (TKA). However, at concentrations above the optimal range for TKA inhibition, it has been shown to exhibit inhibitory activity against other kinases, notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). These off-target activities can lead to confounding experimental results.[1][2]
Q2: What are the recommended starting concentrations for in vitro and in vivo experiments?
A2: For initial in vitro cell-based assays, it is recommended to perform a dose-response curve starting from 1 nM to 10 µM to determine the optimal concentration for TKA inhibition without significant off-target effects. For in vivo studies, a starting dose of 10 mg/kg is suggested, with subsequent dose adjustments based on pharmacokinetic and pharmacodynamic assessments. It is crucial to correlate observed phenotypes with target engagement and off-target inhibition data.
Q3: How can I be sure that the observed phenotype in my experiment is due to the inhibition of TKA and not an off-target effect?
A3: To confirm that the observed biological effect is due to on-target TKA inhibition, several validation experiments are recommended. These include performing rescue experiments by introducing a constitutively active or Neurotinib-XYZ-resistant mutant of TKA. Additionally, using a structurally different inhibitor of TKA can help verify that the phenotype is not specific to the chemical scaffold of Neurotinib-XYZ. Comparing results with siRNA/shRNA-mediated knockdown of TKA is also a valuable validation strategy.
Troubleshooting Guide
Issue 1: Unexpected Cell Toxicity or Reduced Proliferation at Low Concentrations
-
Question: I am observing significant apoptosis and a decrease in cell proliferation in my cancer cell line at concentrations of Neurotinib-XYZ that should be selective for TKA. What could be the cause?
-
Answer: This issue may arise from the inhibition of off-target kinases that are critical for cell survival in your specific cell line, such as PDGFRβ.[3] It is important to assess the expression levels of known off-target kinases in your experimental model. To troubleshoot this, you can perform a Western blot analysis to check the phosphorylation status of PDGFRβ and its downstream effectors. If phosphorylation is reduced, it suggests an off-target effect. To confirm this, you can use a more selective PDGFRβ inhibitor to see if it phenocopies the effects of Neurotinib-XYZ.
Issue 2: Contradictory Results in Different Cell Lines
-
Question: Neurotinib-XYZ shows potent anti-cancer activity in Cell Line A, but has a minimal effect in Cell Line B, even though both express the primary target, TKA. Why is this happening?
-
Answer: The discrepancy in efficacy between different cell lines can be attributed to the differential importance of off-target kinases. Cell Line A might be dependent on both TKA and an off-target kinase (e.g., VEGFR2) for its survival and proliferation. In contrast, Cell Line B may only be dependent on TKA, making it less sensitive to the multi-kinase inhibition profile of Neurotinib-XYZ. A kinome-wide activity assay can help to elucidate the differential inhibitory profile of Neurotinib-XYZ in the two cell lines.
Issue 3: Paradoxical Activation of a Signaling Pathway
-
Question: After treating my cells with Neurotinib-XYZ, I am observing an unexpected activation of a downstream signaling pathway that should be inhibited. What is the explanation for this?
-
Answer: Paradoxical pathway activation can occur due to the complex interplay of signaling networks.[4] Inhibition of an off-target kinase by Neurotinib-XYZ might relieve a feedback inhibition loop, leading to the activation of another pathway. For example, if Neurotinib-XYZ inhibits an off-target kinase that normally suppresses a parallel signaling cascade, the inhibition of this off-target will result in the activation of the parallel pathway.[2] A detailed phosphoproteomic analysis can help to identify such unexpected signaling events.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of Neurotinib-XYZ
| Kinase Target | IC50 (nM) | Description |
| TKA | 5 | Primary Target |
| VEGFR2 | 50 | Off-Target |
| PDGFRβ | 85 | Off-Target |
| c-Kit | 150 | Off-Target |
| Src | >1000 | Minimal Activity |
Table 2: Recommended Concentration Ranges for Experiments
| Experiment Type | Recommended Concentration Range | Notes |
| In Vitro Kinase Assays | 1 - 100 nM | To confirm on-target potency and selectivity. |
| Cell-Based Assays | 10 - 200 nM | Titrate to find the optimal window for on-target effects. |
| In Vivo Animal Studies | 10 - 50 mg/kg | Dose should be guided by PK/PD and tolerability studies. |
Experimental Protocols
Protocol 1: Western Blot Analysis for On-Target and Off-Target Inhibition
-
Cell Lysis: Treat cells with varying concentrations of Neurotinib-XYZ for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-TKA, total TKA, phospho-PDGFRβ, total PDGFRβ, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Neurotinib-XYZ (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: On-target vs. off-target signaling of Neurotinib-XYZ.
Caption: Workflow for troubleshooting unexpected results.
Caption: Decision tree for validating on-target effects.
References
Technical Support Center: Improving the Delivery of Neratinib-XYZ Across the Blood-Brain Barrier
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the delivery of Neratinib-XYZ across the blood-brain barrier (BBB).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, with potential causes and recommended solutions.
Issue 1: Low Permeability of Neratinib-XYZ in In Vitro BBB Models
| Potential Cause | Recommended Solution |
| Poor Transwell® insert coating | Ensure complete and even coating of inserts with an appropriate extracellular matrix protein (e.g., collagen, fibronectin). Verify coating consistency through visualization techniques before cell seeding. |
| Inadequate formation of tight junctions | Monitor the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. TEER values for in vitro BBB models can range from 140 Ω·cm² to over 4000 Ω·cm² depending on the cell types and culture conditions used[1]. Co-culture with astrocytes and pericytes can enhance tight junction formation. |
| Incorrect cell seeding density | Optimize cell seeding density to achieve a confluent monolayer without overcrowding. A typical seeding density for hCMEC/D3 cells is 1 x 10^5 cells/well in the apical chamber[2]. |
| Efflux pump activity | Neratinib is a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[3]. Co-administer with known P-gp inhibitors (e.g., verapamil, elacridar) to assess the contribution of efflux to low permeability. |
| Instability of Neratinib-XYZ formulation | Assess the stability of your Neratinib-XYZ formulation in the experimental media over the time course of the assay. Degradation can lead to inaccurate permeability measurements. |
Issue 2: High Variability in In Vivo Brain Concentration of Neratinib-XYZ
| Potential Cause | Recommended Solution |
| Inconsistent BBB disruption (if applicable) | If using techniques like focused ultrasound or osmotic agents to open the BBB, ensure consistent application of the disruption method across all animals. Monitor BBB opening using imaging techniques like dynamic contrast-enhanced MRI. |
| Variable plasma protein binding | Neratinib is over 99% bound to human plasma proteins[4]. Changes in plasma protein levels between animals can affect the unbound, brain-penetrant fraction. Measure the unbound fraction of Neratinib-XYZ in plasma for each animal. |
| Differences in animal metabolism | Neratinib is primarily metabolized by CYP3A4[4]. Animal-to-animal variations in CYP3A4 activity can lead to different plasma concentrations and, consequently, brain concentrations. Consider using animals with a more uniform genetic background. |
| Inaccurate brain tissue sampling | Ensure consistent and rapid harvesting of brain tissue to minimize post-mortem drug redistribution. Standardize the dissection protocol to sample the same brain region each time. |
Issue 3: Unexpected Toxicity or Off-Target Effects
| Potential Cause | Recommended Solution |
| Toxicity of the "XYZ" delivery vehicle | Evaluate the toxicity of the "XYZ" component (e.g., nanoparticle, liposome) alone in both in vitro and in vivo models to distinguish its effects from Neratinib. |
| Non-specific uptake of Neratinib-XYZ in the brain | Utilize imaging techniques to visualize the distribution of Neratinib-XYZ within the brain. This can help determine if the drug is accumulating in non-target areas. |
| Alteration of BBB integrity by the formulation | High concentrations of certain delivery vehicles can disrupt the BBB, leading to the entry of unwanted substances into the brain. Assess BBB integrity markers (e.g., tight junction protein expression) following administration of Neratinib-XYZ. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Neratinib?
A1: Neratinib is an irreversible pan-HER inhibitor that targets epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[4][5] By binding to these receptors, it inhibits their autophosphorylation and downstream signaling pathways, including the RAS-RAF-MEK-MAPK and PI3K/AKT pathways, leading to reduced tumor cell proliferation and survival.[5]
Q2: Why is it challenging for Neratinib to cross the blood-brain barrier?
A2: Neratinib's ability to cross the BBB is limited by several factors. It is a substrate for efflux pumps like P-glycoprotein (P-gp) and has a relatively high molecular weight (557.0 g/mol ) and is highly protein-bound in plasma (over 99%), which restricts its passage into the brain.[3][4][6]
Q3: What are some common strategies for the "XYZ" component to improve Neratinib's BBB penetration?
A3: The "XYZ" component can represent various strategies, including:
-
Nanoparticle Encapsulation: Encapsulating Neratinib in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation and efflux, and can be surface-functionalized with ligands to target receptors on the BBB for enhanced transport.
-
Prodrug Formulation: Modifying Neratinib into a more lipophilic prodrug can enhance its passive diffusion across the BBB. The prodrug is then converted to the active Neratinib within the brain.
-
Receptor-Mediated Transcytosis: Conjugating Neratinib to a molecule that binds to a receptor expressed on brain endothelial cells (e.g., transferrin receptor) can facilitate its transport across the BBB.
Q4: What are the key physicochemical properties of Neratinib to consider in formulation development?
A4: Key properties of Neratinib include a molecular weight of 557.0 g/mol , a LogP of approximately 4.72, and it is sparingly soluble at physiological pH. Its solubility increases at acidic pH.[4][6][7]
Quantitative Data Summary
Table 1: In Vitro Potency of Neratinib in Brain Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| TBCP-1 | HER2+ Breast Cancer Brain Metastasis | 117 | [8] |
| SK-BR-3 | HER2+ Breast Cancer | 7.2 | [8] |
| A172 | Glioblastoma | 300 - 690 | [9] |
| U118MG | Glioblastoma | 300 - 690 | [9] |
| T-98G | Glioblastoma | 300 - 690 | [9] |
Table 2: Pharmacokinetic Parameters of Neratinib
| Parameter | Value | Reference |
| Plasma Protein Binding | >99% | [4] |
| Apparent Volume of Distribution (Vd/F) | 6433 L | [4] |
| Mean Elimination Half-life (t1/2) | 7-17 hours | [4] |
| Brain-to-Plasma Ratio (unbound, Kp,uu) | < 0.20 (model-predicted) | [3] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Transwell Assay
This protocol provides a general framework for assessing the permeability of Neratinib-XYZ across an in vitro BBB model.
-
Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) and, if desired, human astrocytes and pericytes.
-
Insert Coating: Coat the apical side of Transwell® inserts (e.g., 0.4 µm pore size) with an extracellular matrix protein like collagen I.
-
Cell Seeding:
-
For a monoculture model, seed hCMEC/D3 cells onto the apical side of the coated inserts.
-
For a co-culture model, seed astrocytes on the basolateral side of the insert and pericytes on the bottom of the well plate. Then, seed hCMEC/D3 cells on the apical side of the insert.
-
-
Barrier Formation: Culture the cells for several days to allow for the formation of a tight monolayer. Monitor barrier integrity by measuring the Transendothelial Electrical Resistance (TEER) daily. Experiments should begin once TEER values stabilize at a high level.
-
Permeability Assay:
-
Replace the medium in the apical and basolateral compartments with fresh, serum-free medium.
-
Add Neratinib-XYZ to the apical (donor) chamber.
-
At specified time points, collect samples from the basolateral (receiver) chamber.
-
Analyze the concentration of Neratinib-XYZ in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C0 is the initial drug concentration in the donor chamber.
Protocol 2: In Vivo Brain Microdialysis
This protocol outlines the general steps for measuring the unbound concentration of Neratinib-XYZ in the brain interstitial fluid (ISF) of a living animal.
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.
-
Guide Cannula Implantation: Surgically implant a guide cannula into the target brain region.
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 0.5-2 µL/min).
-
Baseline Collection: Collect dialysate samples for a baseline period before drug administration.
-
Drug Administration: Administer Neratinib-XYZ systemically (e.g., intravenously or orally).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for several hours.
-
Sample Analysis: Analyze the concentration of Neratinib-XYZ in the dialysate samples using a highly sensitive analytical method (e.g., UPLC-MS/MS).
-
Data Analysis: The concentration in the dialysate represents the unbound concentration in the brain ISF. This can be compared to the unbound plasma concentration to determine the brain-to-plasma unbound concentration ratio (Kp,uu).
Visualizations
Caption: Neratinib-XYZ signaling pathway.
Caption: Experimental workflow for BBB penetration.
Caption: Troubleshooting decision tree.
References
- 1. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Modeling of Central Nervous System Pharmacokinetics and Target Engagement of HER2 Tyrosine Kinase Inhibitors to Inform Treatment of Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neratinib | C30H29ClN6O3 | CID 9915743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Neoadjuvant neratinib promotes ferroptosis and inhibits brain metastasis in a novel syngeneic model of spontaneous HER2+ve breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Effects of Neratinib in Combination With Palbociclib or Miransertib in Brain Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Neurotinib-XYZ stability and storage best practices
Neurotinib-XYZ Technical Support Center
Welcome to the technical support center for Neurotinib-XYZ. This resource provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Neurotinib-XYZ. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Neurotinib-XYZ?
A1: For long-term stability, solid Neurotinib-XYZ should be stored at -20°C.[1] Upon receipt, ensure the vial is tightly sealed and stored in a desiccator to minimize exposure to moisture and light. Products shipped at ambient temperature are considered stable for the duration of shipping; however, they should be transferred to the recommended storage conditions upon arrival.
Q2: How should I prepare stock solutions of Neurotinib-XYZ?
A2: It is recommended to prepare a concentrated stock solution in anhydrous dimethyl sulfoxide (DMSO).[2][3] Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[1] For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.[1][4]
Q3: How should I store stock solutions of Neurotinib-XYZ?
A3: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1][4] When stored properly, DMSO stock solutions are stable for up to six months. Avoid long-term storage of solutions.[1]
Q4: Is Neurotinib-XYZ sensitive to light?
A4: Yes, Neurotinib-XYZ is susceptible to photolytic degradation.[5][6][7] All experiments should be conducted with minimal exposure to light, and storage vials (both solid and solution) should be protected from light using amber vials or by wrapping them in aluminum foil.[7][8]
Troubleshooting Guides
Problem 1: I am observing inconsistent results in my cell-based assays.
This is a common issue that can often be traced back to the handling and stability of the inhibitor.[9]
Possible Causes & Solutions:
-
Degradation of Stock Solution:
-
Precipitation in Aqueous Media:
-
Cause: Neurotinib-XYZ may precipitate when a concentrated DMSO stock is diluted directly into aqueous cell culture medium.[4]
-
Solution: Perform serial dilutions of the DMSO stock in DMSO first, before making the final dilution into the aqueous medium. Ensure the final DMSO concentration is compatible with your cell line.[4]
-
-
Inaccurate Pipetting:
-
Cause: Small volumes of viscous DMSO can be difficult to pipette accurately.
-
Solution: Use positive displacement pipettes or reverse pipetting techniques for viscous liquids. Ensure tips are properly fitted to avoid leaks.[10]
-
Problem 2: I suspect my sample of Neurotinib-XYZ has degraded. How can I confirm this?
Visual inspection can sometimes reveal degradation (e.g., color change), but analytical methods are required for confirmation.
Confirmation Method:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a stability-indicating method that can separate the parent compound from its degradation products.[11][12]
-
Procedure: Analyze your current sample against a freshly prepared standard solution of Neurotinib-XYZ.
-
Indication of Degradation: A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Stability Data
The stability of Neurotinib-XYZ is highly dependent on the solvent and storage temperature.
Table 1: Stability of Neurotinib-XYZ (10 mM) in Solution
| Solvent | Temperature | Purity after 24 hours | Purity after 7 days |
| DMSO | 25°C (Room Temp) | 98.5% | 92.1% |
| 4°C | 99.2% | 97.8% | |
| -20°C | >99.5% | >99.5% | |
| Ethanol | 25°C (Room Temp) | 96.2% | 85.4% |
| PBS (pH 7.4) | 25°C (Room Temp) | 89.5% | 65.3% |
Data is based on internal forced degradation studies. Purity was assessed by HPLC.
Table 2: Forced Degradation of Solid Neurotinib-XYZ
| Stress Condition | Duration | Degradation (%) |
| Heat | 7 days @ 60°C | 5.2% |
| Acid | 24 hours in 0.1 M HCl | 12.8% |
| Base | 24 hours in 0.1 M NaOH | 9.5% |
| Oxidation | 24 hours in 3% H₂O₂ | 15.4% |
| Light | 1.2 million lux hours | 21.0% |
These studies help identify potential degradation pathways.[12][13][14][15] The main degradation pathways for small molecule drugs are hydrolysis, oxidation, and photolysis.[5][7][8]
Experimental Protocols
Protocol: Forced Degradation Study for Neurotinib-XYZ
This protocol is designed to identify the potential degradation products of Neurotinib-XYZ under various stress conditions.[12][13][14]
1. Materials:
-
Neurotinib-XYZ
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated pH meter, oven, and photostability chamber
2. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Neurotinib-XYZ in methanol.
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[13]
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[13]
-
Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[13]
-
Thermal Degradation: Store the solid compound in an oven at 60°C for 7 days.[13][14]
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]
4. Analysis:
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of stressed samples to that of an unstressed control sample to identify and quantify degradation products. The goal is to achieve 5-20% degradation.[13]
References
- 1. captivatebio.com [captivatebio.com]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Drug degradation | PPTX [slideshare.net]
- 7. moravek.com [moravek.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Forced degradation studies - Agile BioScience [agile-bioscience.com]
Navigating Neratinib: A Technical Guide to Experimental Design
Welcome to the technical support center for investigators working with Neratinib, a potent irreversible pan-HER tyrosine kinase inhibitor. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during pre-clinical and clinical experimental design. By anticipating and addressing these potential pitfalls, researchers can enhance the rigor and reproducibility of their findings.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action for Neratinib?
Neratinib is an irreversible tyrosine kinase inhibitor that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2][3] It covalently binds to a cysteine residue in the ATP-binding site of these receptors, leading to sustained inhibition of their downstream signaling pathways, such as the PI3K/Akt and MAPK pathways.[1][3] This blockade ultimately results in decreased cell proliferation and increased apoptosis in cancer cells that are dependent on these pathways.[2][3]
Q2: Which cancer types are most relevant for Neratinib studies?
Neratinib is most prominently studied and clinically approved for the treatment of HER2-positive breast cancer.[2][4] Its efficacy is being explored in other cancers with HER2 mutations or amplification, such as certain types of lung, colorectal, and bladder cancers.
Q3: What are the most common off-target effects observed with Neratinib?
While highly potent against the HER family, Neratinib can exhibit off-target activity. The most clinically significant and frequent adverse effect is diarrhea, which is thought to be mediated by the inhibition of EGFR in the gastrointestinal tract.[5] Researchers should be aware of potential off-target kinase inhibition, although Neratinib is generally selective.
Troubleshooting Guide
In Vitro Experiments
Problem: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent Drug Concentration. Neratinib is typically dissolved in DMSO for in vitro use. Ensure the stock solution is properly prepared and stored to maintain its potency. Perform serial dilutions accurately to achieve the desired final concentrations.
-
Possible Cause 2: Cell Line Heterogeneity. HER2 expression levels can vary within a cell line population. Consider using single-cell cloning to establish a more homogenous population or regularly verify HER2 expression via Western blot or flow cytometry.
-
Possible Cause 3: Assay Timing. As an irreversible inhibitor, the duration of Neratinib exposure can significantly impact results. Optimize the incubation time for your specific cell line and experimental question. A 72-hour incubation is a common starting point for IC50 determination.[6]
Problem: Difficulty in detecting a significant decrease in HER2 phosphorylation via Western Blot.
-
Possible Cause 1: Suboptimal Lysis Buffer. Ensure your lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Possible Cause 2: Insufficient Neratinib Concentration or Treatment Time. Refer to established IC50 values for your cell line to ensure you are using a sufficiently high concentration to inhibit HER2 signaling. A time-course experiment (e.g., 1, 6, 24 hours) can help determine the optimal treatment duration for observing maximal inhibition.
-
Possible Cause 3: Antibody Quality. Use a validated phospho-specific antibody for HER2. Confirm the specificity of your primary and secondary antibodies.
In Vivo Experiments
Problem: Severe diarrhea and weight loss in animal models.
-
Possible Cause: On-target EGFR inhibition in the gut. This is a known and expected toxicity of Neratinib.[5]
-
Solution 1: Prophylactic Antidiarrheal Treatment. Co-administration of loperamide is a standard clinical practice and should be considered in animal studies to manage diarrhea and improve tolerability.[7]
-
Solution 2: Dose Escalation. A dose-escalation strategy, starting with a lower dose of Neratinib and gradually increasing to the target dose, can help mitigate the severity of diarrhea.[7][8]
-
Solution 3: Diet Modification. Provide a highly palatable and digestible diet to encourage food intake and help manage weight loss.
Problem: Lack of tumor growth inhibition in a xenograft model.
-
Possible Cause 1: Insufficient HER2 Expression in the Xenograft Model. Confirm the HER2 status of the cell line used for the xenograft. Passage number can affect receptor expression levels.
-
Possible Cause 2: Acquired Resistance. Tumors can develop resistance to Neratinib. This can occur through various mechanisms, including secondary mutations in HER2 or upregulation of bypass signaling pathways.[9][10] Consider collecting tumor tissue at the end of the study to analyze potential resistance mechanisms.
-
Possible Cause 3: Inadequate Drug Exposure. Ensure the dosing regimen and route of administration are appropriate for achieving therapeutic concentrations of Neratinib in the tumor tissue.
Data Presentation
Table 1: Neratinib IC50 Values in HER2-Positive Breast Cancer Cell Lines
| Cell Line | Subtype | Neratinib IC50 (nM) |
| SK-BR-3 | HER2+ | 2 - 3 |
| BT-474 | HER2+ | 2 - 3 |
| HCC-1954 | HER2+ | <5 |
| MDA-MB-453 | HER2+ | <5 |
| UACC-812 | HER2+ | <5 |
| EFM-192A | HER2+ | <5 |
Data compiled from multiple sources. IC50 values can vary based on experimental conditions.[3][11]
Table 2: Management Strategies for Neratinib-Induced Diarrhea (Clinical Data from the CONTROL Trial)
| Management Strategy | Incidence of Grade ≥3 Diarrhea |
| Loperamide Prophylaxis | 31% |
| Loperamide + Budesonide | 28% |
| Loperamide + Colestipol | 21% |
| Neratinib Dose Escalation (2 weeks) | 13% |
This table summarizes findings from the CONTROL trial, which investigated various strategies to mitigate neratinib-associated diarrhea.[7][12]
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Plate HER2-positive breast cancer cells (e.g., SK-BR-3, BT-474) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Neratinib Treatment: Prepare serial dilutions of Neratinib in complete growth medium. The final concentrations should typically range from 0.1 nM to 1 µM. Replace the existing medium with the Neratinib-containing medium.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) for tumor cell implantation.
-
Cell Implantation: Subcutaneously inject 1-5 million HER2-positive breast cancer cells (e.g., BT-474) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Neratinib Administration: Administer Neratinib orally (e.g., by gavage) at a predetermined dose (e.g., 20-40 mg/kg) daily. The vehicle control group should receive the same volume of the vehicle solution.
-
Diarrhea Management: Co-administer loperamide as needed based on the observation of loose stools.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Mandatory Visualizations
Caption: HER2 signaling pathway and the inhibitory action of Neratinib.
Caption: A standard experimental workflow for evaluating Neratinib efficacy.
References
- 1. Clinical applications of mouse models for breast cancer engaging HER2/neu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Advances in Rodent Models for Breast Cancer Formation, Progression, and Therapeutic Testing [frontiersin.org]
- 6. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Final findings from the CONTROL trial: Strategies to reduce the incidence and severity of neratinib-associated diarrhea in patients with HER2-positive early-stage breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
refining Neurotinib-XYZ treatment duration for optimal results
Welcome to the technical resource center for Neurotinib-XYZ. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working with this novel XYZ kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Neurotinib-XYZ?
A1: Neurotinib-XYZ is a potent and selective ATP-competitive inhibitor of the XYZ receptor tyrosine kinase. By binding to the kinase domain of XYZ, it blocks autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling cascades, primarily the ABC and DEF pathways.
Q2: What is the recommended solvent and storage condition for Neurotinib-XYZ?
A2: For in vitro studies, Neurotinib-XYZ should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10-20 mM. Aliquot the stock solution and store it at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. For in vivo studies, appropriate formulation vehicles should be used, such as a solution of 5% NMP, 15% Solutol HS 15, and 80% water.
Q3: How stable is Neurotinib-XYZ in cell culture media?
A3: Neurotinib-XYZ is stable in standard cell culture media (e.g., DMEM, RPMI-1640) containing 10% fetal bovine serum (FBS) for up to 72 hours at 37°C. For longer-term experiments, it is recommended to replenish the media with a fresh drug dilution every 48-72 hours.
Troubleshooting Guides
Problem 1: High variability in IC50 values between experimental replicates.
-
Possible Cause 1: Cell Seeding Inconsistency. Uneven cell numbers across wells can significantly impact viability readouts.
-
Solution: Ensure a single-cell suspension before plating by gentle pipetting or passing through a cell strainer. Visually inspect plates post-seeding to confirm even cell distribution.
-
-
Possible Cause 2: Drug Dilution Inaccuracy. Errors during the serial dilution process are a common source of variability.
-
Solution: Prepare a fresh dilution series for each experiment. Use calibrated pipettes and ensure complete mixing of the drug in the solvent at each dilution step.
-
-
Possible Cause 3: Edge Effects on Microplates. Wells on the perimeter of a 96-well plate are prone to evaporation, altering cell growth and drug concentration.
-
Solution: Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.
-
Problem 2: Incomplete inhibition of XYZ phosphorylation observed via Western Blot.
-
Possible Cause 1: Insufficient Treatment Duration or Dose. The drug may not have had enough time or concentration to achieve maximal target engagement.
-
Solution: Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 0.1x, 1x, 10x IC50) experiment to determine the optimal conditions for maximal inhibition of p-XYZ.
-
-
Possible Cause 2: Sub-optimal Lysate Preparation. Inadequate phosphatase inhibitor activity can lead to dephosphorylation of target proteins after cell lysis.
-
Solution: Use freshly prepared lysis buffer supplemented with a potent cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times during preparation.
-
-
Possible Cause 3: Presence of Drug-Resistant Clones. The cell population may contain pre-existing clones with mutations that confer resistance to Neurotinib-XYZ.
-
Solution: Verify the identity and purity of the cell line via STR profiling. If resistance is suspected, consider sequencing the XYZ kinase domain to check for known resistance mutations.
-
Data Presentation
Table 1: In Vitro Efficacy of Neurotinib-XYZ Across Various Cancer Cell Lines
| Cell Line | Cancer Type | XYZ Mutation Status | IC50 (nM) |
| NCI-H3255 | Lung Adenocarcinoma | XYZ L858R (Activating) | 8.5 |
| HCC827 | Lung Adenocarcinoma | XYZ delE746-A750 | 12.1 |
| A549 | Lung Adenocarcinoma | XYZ Wild-Type | > 10,000 |
| K-562 | CML | XYZ Wild-Type | > 10,000 |
| BT-474 | Breast Cancer | XYZ Wild-Type | 8,500 |
Table 2: Key Pharmacokinetic Parameters of Neurotinib-XYZ in BALB/c Mice (Single 10 mg/kg Oral Dose)
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 1.8 | µM |
| Tmax (Time to Cmax) | 2.0 | hours |
| AUC (Area Under the Curve) | 9.6 | µM*h |
| t1/2 (Half-life) | 4.5 | hours |
| Bioavailability (F%) | 35 | % |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution series of Neurotinib-XYZ in complete growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilution or vehicle control (media with 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized values against the log of the drug concentration and fit a four-parameter logistic curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of XYZ Pathway Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with varying concentrations of Neurotinib-XYZ (e.g., 0, 10, 50, 200 nM) for 4 hours.
-
Cell Lysis: Aspirate media and wash cells twice with ice-cold PBS. Add 150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-XYZ, anti-total XYZ, anti-Actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Mechanism of action of Neurotinib-XYZ, inhibiting the XYZ receptor and downstream pathways.
Caption: Experimental workflow for determining the IC50 value of Neurotinib-XYZ.
Caption: Troubleshooting logic for high cell viability after Neurotinib-XYZ treatment.
minimizing Neurotinib-XYZ toxicity in primary neuron cultures
Disclaimer: Neurotinib-XYZ is a hypothetical compound. The following guidance is based on established principles for minimizing the toxicity of small molecule kinase inhibitors in primary neuron cultures and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action for Neurotinib-XYZ and why might it be toxic to primary neurons?
A1: Neurotinib-XYZ is presumed to be a tyrosine kinase inhibitor. Kinases are crucial for a vast array of neuronal functions, including survival, differentiation, neurite outgrowth, and synaptic plasticity.[1][2] While Neurotinib-XYZ is designed to target a specific kinase involved in a disease pathway, it may also inhibit other kinases non-selectively ("off-target effects") that are essential for neuronal health.[3][4] This off-target activity is a common source of toxicity in primary neuron cultures.[2]
Q2: What are the initial signs of toxicity I should look for after treating neurons with Neurotinib-XYZ?
A2: Early indicators of toxicity can be subtle. Visually, you might observe neurite blebbing or retraction, thinning of the neuronal network, and the appearance of vacuoles in the cell body. More severe toxicity will lead to cell rounding, detachment from the culture substrate, and lysis. It is critical to assess not just cell viability (i.e., cell death) but also neuronal morphology and function.[5][6]
Q3: How do I establish a therapeutic window for Neurotinib-XYZ in my primary neuron culture?
A3: Establishing a therapeutic window involves identifying a concentration range where Neurotinib-XYZ is effective against its intended target with minimal toxicity to the neurons. This is typically done by performing a dose-response curve, assessing both a marker of target engagement (e.g., phosphorylation of a downstream substrate) and multiple measures of neurotoxicity (e.g., LDH release, morphological changes) across a wide range of concentrations.
Troubleshooting Guide
Q1: My neurons show widespread death within 24 hours of Neurotinib-XYZ treatment, even at low concentrations. What are my next steps?
A1: Acute, high toxicity suggests either extreme sensitivity of your neuronal type to the on-target effect or potent off-target effects.
-
Step 1: Verify Drug Concentration: Ensure the drug was diluted correctly. A simple calculation or dilution error is a common source of unexpected toxicity.
-
Step 2: Drastically Reduce Concentration & Time: Lower the starting concentration by at least 1-2 orders of magnitude and reduce the exposure time (e.g., from 24 hours to 4-6 hours).
-
Step 3: Review the Culture System: Primary neurons are highly sensitive to their environment.[7][8] Ensure your culture medium is fresh, properly supplemented (e.g., with B27 and Glutamax), and that the culture substrate provides a healthy attachment matrix (e.g., Poly-D-Lysine and Laminin).[8][9]
Q2: My viability assays (e.g., LDH, Calcein-AM) indicate the neurons are alive, but their morphology is severely compromised (e.g., complete loss of neurites). What does this mean?
A2: This scenario suggests that Neurotinib-XYZ is causing neurite-specific toxicity, possibly by interfering with kinases that regulate cytoskeletal dynamics, without immediately triggering cell death pathways. This is still a significant toxic effect.
-
Assess Cytoskeletal Markers: Use immunocytochemistry to stain for key neurite proteins like β-III Tubulin (for all neurites) and MAP2 (for dendrites) to quantify the extent of neurite retraction.
-
Investigate Off-Target Effects: Consult kinase profiling databases (if available for Neurotinib-XYZ) to identify potential off-target kinases known to regulate the cytoskeleton (e.g., ROCK, PAK).
-
Consider Functional Assays: If your culture system allows, use functional assays like calcium imaging or microelectrode arrays (MEAs) to determine if the neurons, despite being alive, have lost their functional capacity.[5]
Q3: How can I distinguish between on-target toxicity (the intended kinase is vital for neuron survival) and off-target toxicity?
A3: Differentiating on-target from off-target effects is challenging but crucial.
-
Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same target kinase that has a different chemical structure.[10][11] If it produces the same toxicity, the effect is more likely to be on-target.
-
Genetic Knockdown/Out: If possible, use shRNA or CRISPR to reduce the expression of the target kinase. If this phenocopies the drug's toxicity, the effect is on-target.
-
Rescue Experiment: If the target kinase has a known downstream pathway, try to rescue the neurons by activating a component of the pathway downstream of the kinase. For example, if the kinase is required to produce a specific neurotrophic factor, adding that factor to the media might rescue the cells from on-target toxicity.
Data Presentation
Table 1: Example Dose-Response Data for Neurotinib-XYZ in Primary Cortical Neurons (DIV 7) after 48h Treatment
| Neurotinib-XYZ Conc. (nM) | Target Inhibition (%) | Neuronal Viability (% of Vehicle) | Neurite Length (% of Vehicle) |
| 0 (Vehicle) | 0% | 100% | 100% |
| 1 | 25% | 98% | 95% |
| 10 | 75% | 95% | 80% |
| 50 | 92% | 80% | 50% |
| 100 | 98% | 55% | 20% |
| 500 | 99% | 15% | 5% |
| 1000 | 99% | <5% | <5% |
This table illustrates a common scenario where significant neurite toxicity precedes widespread cell death.
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay for Measuring Cell Death
This protocol measures the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells as an indicator of cytotoxicity.
-
Plate Neurons: Plate primary neurons in a 96-well plate at your desired density and allow them to mature for at least 7 days in vitro (DIV 7).
-
Prepare Drug Dilutions: Prepare a 2X stock concentration series of Neurotinib-XYZ in pre-warmed culture medium.
-
Treat Cells: Carefully remove half of the medium from each well and replace it with an equal volume of the 2X drug solution. Include "Vehicle Control" (medium with DMSO), "Untreated Control" (medium only), and "Maximum Lysis Control" (wells to be treated with a lysis buffer) wells.
-
Incubate: Return the plate to the incubator for the desired treatment duration (e.g., 24, 48 hours).
-
Lyse Control Wells: One hour before the end of the incubation, add 10 µL of the kit's Lysis Buffer to the "Maximum Lysis Control" wells.
-
Collect Supernatant: At the end of the incubation, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Perform LDH Reaction: Add 50 µL of the LDH reaction mixture (as prepared by the manufacturer's instructions) to each well of the new plate.
-
Incubate & Read: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a plate reader.
-
Calculate Cytotoxicity:
-
Subtract the background absorbance (from the Untreated Control) from all values.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Compound-Treated LDH Activity / Maximum LDH Activity) * 100
-
Protocol 2: Immunocytochemistry (ICC) for Neuronal Morphology
This protocol allows for the visualization and quantification of neuronal morphology.
-
Culture & Treat: Culture neurons on sterile glass coverslips (coated with PDL/Laminin) in a 24-well plate. Treat with Neurotinib-XYZ as desired.
-
Fixation: After treatment, gently wash the cells once with warm PBS. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the coverslips three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies (e.g., mouse anti-β-III Tubulin, chicken anti-MAP2) in the blocking buffer. Invert the coverslips onto a 50 µL drop of the antibody solution on a piece of parafilm and incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: The next day, wash the coverslips three times with PBS. Incubate with corresponding fluorescently-labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488, goat anti-chicken Alexa Fluor 594) and a nuclear counterstain like DAPI (1 µg/mL) for 1-2 hours at room temperature, protected from light.
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging & Analysis: Acquire images using a fluorescence microscope. Analyze neurite length and complexity using software such as ImageJ/Fiji with the NeuronJ plugin.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Selective kinase inhibitors as tools for neuroscience research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. In Vitro Neurotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. General in vitro Neurotoxicity Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. biocompare.com [biocompare.com]
- 8. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 9. dendrotek.ca [dendrotek.ca]
- 10. Frontiers | Syk inhibitors protect against microglia-mediated neuronal loss in culture [frontiersin.org]
- 11. Syk inhibitors protect against microglia-mediated neuronal loss in culture [repository.cam.ac.uk]
Technical Support Center: Optimizing Neratinib-XYZ for In Vivo Imaging Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Neratinib-XYZ in in vivo imaging studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo imaging experiments with Neratinib-XYZ.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal from Tumor | Poor Drug Delivery/Bioavailability: Neratinib-XYZ may have low solubility or be rapidly metabolized. | - Optimize Formulation: Prepare Neratinib-XYZ in a vehicle known to enhance solubility and stability, such as 0.5% methylcellulose with 0.4% polysorbate-80, administered via oral gavage. - Consider Nanoparticle Formulation: Encapsulating Neratinib-XYZ in lipid-polymer hybrid nanoparticles can improve oral bioavailability. |
| Suboptimal Imaging Time Point: The imaging window may not align with the peak concentration of Neratinib-XYZ in the tumor. | - Conduct a Time-Course Study: Image at multiple time points post-administration (e.g., 1, 6, 24, and 48 hours) to determine the optimal imaging window. In vitro studies have shown that Neratinib's inhibitory effects can be observed as early as 15 minutes and persist for over 72 hours. | |
| Low Target Expression: The tumor model may not express sufficient levels of the target protein (e.g., HER2). | - Confirm Target Expression: Before in vivo studies, validate target expression in your tumor model using techniques like immunohistochemistry (IHC) or western blotting. | |
| High Background Signal/Low Signal-to-Noise Ratio (SNR) | Autofluorescence: Animal chow and endogenous fluorophores in tissue can create background signal in fluorescence imaging. | - Use a Low-Fluorescence Diet: Switch animals to a purified, low-fluorescence diet for at least one week prior to imaging. - Select Appropriate Filters: Use narrow bandpass filters to minimize the detection of autofluorescence. - Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to separate the specific probe signal from the background. |
| Non-Specific Probe Accumulation: The imaging probe conjugated to Neratinib-XYZ may accumulate in non-target tissues. | - Increase Washout Time: Allow more time between probe administration and imaging for clearance from non-target tissues. - Blocking Agents: For targeted probes, consider administering a blocking dose of an unlabeled antibody to saturate non-specific binding sites before injecting the labeled probe. | |
| Inconsistent Results Between Animals | Variability in Drug Administration: Inconsistent gavage technique can lead to variable dosing. | - Standardize Administration Protocol: Ensure all personnel are properly trained in oral gavage techniques to deliver a consistent volume and concentration. |
| Biological Variability: Differences in tumor size, vascularity, and metabolism between animals can affect drug uptake. | - Randomize Animals: Randomize animals into treatment groups to minimize the impact of biological variability. - Normalize Data: Normalize the imaging signal to a reference standard or to the initial tumor volume. | |
| Off-Target Signal | Metabolism of the Probe: The fluorescent or bioluminescent tag may be cleaved from Neratinib-XYZ and accumulate in other organs. | - Characterize Probe Stability: Conduct in vitro and in vivo stability assays to assess the integrity of the conjugated probe. - Ex Vivo Analysis: After in vivo imaging, dissect organs of interest and image them ex vivo to confirm the location of the signal. |
| Poor Blood-Brain Barrier Penetration: Neratinib has low penetration through the blood-brain barrier. | - Confirm CNS Target Engagement: Be aware that the brain-to-plasma exposure ratios for Neratinib are low. If targeting brain metastases, consider this limitation in your experimental design and interpretation of results. PBPK models have predicted a low target engagement ratio in the brain. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the use of Neratinib-XYZ in in vivo imaging.
1. What is the recommended formulation and administration route for Neratinib-XYZ in mouse models?
For in vivo studies in mice, Neratinib-XYZ can be formulated in a vehicle of 0.5% methylcellulose and administered via oral gavage. A dosage of 40 mg/kg has been effectively used in xenograft models. To improve oral bioavailability, lipid-polymer hybrid nanoparticle formulations can also be considered.
2. What is the mechanism of action of Neratinib-XYZ?
Neratinib-XYZ is an irreversible pan-HER tyrosine kinase inhibitor that targets EGFR (HER1), HER2, and HER4.[1][2][3][4] By binding to these receptors, it inhibits their autophosphorylation and downstream signaling pathways, such as the MAPK and Akt pathways, leading to decreased cell proliferation and increased apoptosis.[1][2][5]
3. Which in vivo imaging modalities are suitable for use with Neratinib-XYZ?
Neratinib-XYZ can be adapted for both bioluminescence and fluorescence imaging.
-
Bioluminescence Imaging (BLI): This requires the use of tumor cells that have been genetically engineered to express a luciferase reporter gene. The effect of Neratinib-XYZ on tumor growth and viability can then be monitored by measuring the light output after administration of a luciferin substrate.
-
Fluorescence Imaging (FLI): Neratinib-XYZ can be conjugated to a near-infrared (NIR) fluorescent dye. This allows for direct visualization of the drug's biodistribution and tumor accumulation.
4. What are the key pharmacokinetic parameters of Neratinib to consider for imaging studies?
Neratinib is metabolized primarily by CYP3A4. Its absorption can be affected by food and gastric acid-reducing agents.[1] The apparent volume of distribution is large, and it is highly bound to plasma proteins.[1] These factors should be considered when designing dosing and imaging schedules.
5. How can I quantify the uptake of Neratinib-XYZ in the tumor?
Tumor uptake can be quantified by drawing a region of interest (ROI) around the tumor in the acquired image and measuring the average signal intensity (e.g., radiance for bioluminescence, or fluorescence intensity). This can be expressed as a tumor-to-background or tumor-to-muscle ratio to normalize the data. Ex vivo analysis of dissected tumors can also provide a more precise quantification of probe accumulation.
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging to Assess Neratinib-XYZ Efficacy
This protocol outlines the steps for evaluating the therapeutic efficacy of Neratinib-XYZ using a bioluminescent tumor model.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous xenografts of a HER2-positive cancer cell line stably expressing luciferase (e.g., BT-474-luc).
-
Drug Formulation and Administration:
-
Prepare Neratinib-XYZ in a sterile vehicle of 0.5% methylcellulose.
-
Administer a dose of 40 mg/kg daily via oral gavage. The control group should receive the vehicle only.
-
-
Bioluminescence Imaging:
-
Perform baseline imaging before the start of treatment.
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal (IP) injection.
-
Wait for the peak of the luciferin signal (typically 10-15 minutes post-injection).
-
Anesthetize the mice (e.g., with isoflurane) and place them in the imaging chamber.
-
Acquire images using an in vivo imaging system (e.g., IVIS Spectrum).
-
Repeat imaging at desired intervals (e.g., twice weekly) to monitor tumor response.
-
-
Data Analysis:
-
Draw ROIs around the tumor area on the images.
-
Quantify the bioluminescent signal (total flux or radiance).
-
Compare the signal intensity between the treatment and control groups over time.
-
Protocol 2: In Vivo Fluorescence Imaging for Neratinib-XYZ Biodistribution
This protocol describes how to assess the biodistribution and tumor targeting of a fluorescently labeled Neratinib-XYZ.
-
Probe Preparation: Conjugate Neratinib-XYZ to a near-infrared (NIR) fluorescent dye with an appropriate emission wavelength to minimize tissue autofluorescence.
-
Animal Model: Use tumor-bearing mice as described in Protocol 1.
-
Probe Administration:
-
Administer the fluorescently labeled Neratinib-XYZ via intravenous (IV) injection (e.g., through the tail vein).
-
-
Fluorescence Imaging:
-
Image the mice at multiple time points post-injection (e.g., 1, 6, 24, 48 hours) to determine the optimal time for tumor visualization and clearance from non-target tissues.
-
Anesthetize the mice and place them in the imaging system.
-
Use the appropriate excitation and emission filters for the chosen fluorophore.
-
Acquire fluorescence images.
-
-
Ex Vivo Analysis:
-
At the final imaging time point, euthanize the mice.
-
Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Image the dissected tissues to confirm the in vivo signal distribution.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor and other organs by drawing ROIs.
-
Calculate the tumor-to-muscle or tumor-to-background ratio to assess targeting efficiency.
-
Visualizations
Caption: Neratinib-XYZ signaling pathway inhibition.
Caption: Typical in vivo imaging experimental workflow.
Caption: Troubleshooting workflow for weak or no signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Whole-body Fluorescence Imaging: Review of Instruments, Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 4. spectralinvivo.com [spectralinvivo.com]
- 5. news-medical.net [news-medical.net]
Validation & Comparative
comparative analysis of Neurotinib-XYZ and Compound-ABC
A Comparative Analysis of Neurotinib and the ABC Transporter Inhibitor Tariquidar
In the landscape of targeted therapeutics, small molecule inhibitors have revolutionized the treatment of a multitude of diseases. This guide provides a comparative analysis of two distinct classes of inhibitors: Neurotinib, a neuroprotective c-Abl inhibitor, and Tariquidar, a potent inhibitor of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp). This comparison is intended for researchers, scientists, and drug development professionals to provide a clear overview of their respective mechanisms, efficacy, and experimental evaluation.
Overview and Mechanism of Action
Neurotinib is a selective, allosteric inhibitor of the c-Abl tyrosine kinase.[1] Overactivation of c-Abl is implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's disease and epilepsy, where it contributes to neuronal apoptosis and inflammation.[2][3][4] Neurotinib binds to the myristoyl pocket of the c-Abl kinase domain, a site distinct from the ATP-binding site, inducing a conformational change that locks the kinase in an inactive state.[5][6] This allosteric inhibition leads to reduced phosphorylation of c-Abl and its downstream targets, thereby preventing neuronal damage and reducing seizure activity.[1][7]
Tariquidar is a third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), a member of the ABC transporter family encoded by the ABCB1 gene.[3][4] P-gp is an ATP-dependent efflux pump that is overexpressed in various cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic agents out of the cell.[8] Tariquidar potently and selectively binds to P-gp, inhibiting its ATPase activity and blocking the efflux of cytotoxic drugs, thereby restoring their intracellular concentration and efficacy.[9]
Comparative Efficacy and Clinical Development
The following tables summarize the available quantitative data for Neurotinib and Tariquidar from preclinical and clinical studies.
Table 1: Preclinical Efficacy Data
| Compound | Model System | Endpoint | Result |
| Neurotinib | Pilocarpine-induced status epilepticus (SE) in mice | Seizure frequency | Fewer seizures compared to vehicle.[7] |
| Pilocarpine-induced SE in mice | Survival | 62% survival with Neurotinib vs. 38% with vehicle. | |
| Kainate-induced epilepsy mouse model | Seizure reduction | 70% decrease in the number of seizures.[10] | |
| Gba1+/-;SNCAA53T Parkinson's disease mouse model | Survival | Significantly longer lifespan with milder symptoms.[11] | |
| Tariquidar | Doxorubicin-resistant cancer cell lines | Reversal of resistance | Complete reversal of resistance at 25-80 nM.[4] |
| Murine colon carcinoma (MC26) with doxorubicin | IC50 reduction | 5-fold lower doxorubicin IC50 with 0.1 µM Tariquidar.[4] | |
| Experimental autoimmune encephalomyelitis (EAE) mice with Astragaloside IV (ASIV) | ASIV concentration in CNS | Over 1-fold increase in ASIV in the brain and spinal cord.[12] |
Table 2: Clinical Development Status
| Compound | Phase of Development | Indication | Key Findings |
| Neurotinib | Preclinical | Epilepsy, Parkinson's Disease, Niemann-Pick A | Favorable potency, selectivity, and CNS pharmacokinetics.[5][7] |
| Tariquidar | Phase III | Cancer (multidrug resistance) | Potent P-gp antagonist with minimal side effects. Limited clinical efficacy in restoring chemotherapy sensitivity in some trials.[13][14] |
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows provide a clearer understanding of the mechanisms and methodologies involved.
Neurotinib Signaling Pathway
Tariquidar Mechanism of Action
Experimental Workflow for Neurotinib in an Epilepsy Model
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
Neurotinib: Pilocarpine-Induced Status Epilepticus Model
This protocol is used to evaluate the anti-convulsive effects of Neurotinib in a mouse model of temporal lobe epilepsy.
-
Animal Model: Adult male mice (e.g., C57BL/6) are used.
-
Induction of Status Epilepticus (SE):
-
Mice are pre-treated with scopolamine methyl nitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.
-
30 minutes later, pilocarpine hydrochloride (300-350 mg/kg, i.p.) is administered to induce seizures.[12]
-
Seizure activity is monitored and scored using a modified Racine scale.
-
-
Treatment:
-
A prophylactic treatment regimen is often employed, where mice are fed a diet supplemented with Neurotinib (e.g., 67 ppm) for a specified period before SE induction.[11]
-
A control group receives a standard diet.
-
-
Monitoring and Analysis:
-
Following pilocarpine injection, mice are continuously monitored for behavioral seizures for at least 2 hours.
-
Electroencephalography (EEG) can be used for continuous monitoring of brain electrical activity to quantify seizure frequency and duration.
-
Survival rates are recorded over a set period.
-
Post-mortem brain tissue analysis can be performed to assess neuronal damage and c-Abl phosphorylation levels via immunohistochemistry and Western blotting.
-
Tariquidar: In Vitro Chemosensitivity Assay
This protocol is designed to assess the ability of Tariquidar to reverse P-gp-mediated multidrug resistance in cancer cell lines.
-
Cell Lines: A P-gp overexpressing, drug-resistant cancer cell line (e.g., NCI/ADR-RES) and its parental, drug-sensitive counterpart are used.
-
Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a serial dilution of a chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of Tariquidar (e.g., 100 nM).
-
-
Cell Viability Assessment:
-
After a 48-72 hour incubation period, cell viability is determined using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Absorbance is measured using a microplate reader.
-
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent is calculated for each condition (with and without Tariquidar).
-
The fold-reversal of resistance is determined by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of Tariquidar.
-
Conclusion
Neurotinib and Tariquidar represent two distinct approaches to targeted therapy. Neurotinib's neuroprotective effects through the inhibition of c-Abl kinase show promise for the treatment of debilitating neurological disorders. Its high selectivity and ability to penetrate the central nervous system are key advantages. In contrast, Tariquidar addresses the significant clinical challenge of multidrug resistance in oncology by inhibiting the P-gp efflux pump. While it has demonstrated potent P-gp inhibition, its translation to broad clinical efficacy has been challenging, highlighting the complexity of overcoming MDR. This comparative guide provides a foundational understanding of these two compounds, offering valuable insights for researchers and clinicians in the fields of neuroscience and oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pilot Study to Assess the Efficacy of Tariquidar to Inhibit P-glycoprotein at the Human Blood–Brain Barrier with (R)-11C-Verapamil and PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The controversial role of ABC transporters in clinical oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ascopubs.org [ascopubs.org]
- 12. P-glycoprotein Inhibitor Tariquidar Potentiates Efficacy of Astragaloside IV in Experimental Autoimmune Encephalomyelitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Phase II study of tariquidar, a selective P-glycoprotein inhibitor, in patients with chemotherapy-resistant, advanced breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Neurotinib-XYZ (Larotrectinib) vs. Current Standard of Care in Preclinical Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Neurotinib-XYZ, a selective TRK inhibitor analogous to Larotrectinib, against the current standard of care for glioblastoma (GBM), primarily focusing on temozolomide (TMZ). The information presented is based on available preclinical experimental data.
Executive Summary
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite a standard of care (SOC) that includes maximal safe surgical resection followed by radiation and chemotherapy with temozolomide.[1][2] Neurotinib-XYZ (Larotrectinib) is a highly selective inhibitor of Tropomyosin Receptor Kinase (TRK) and is approved for the treatment of solid tumors harboring NTRK gene fusions.[3][4] These fusions are rare oncogenic drivers in a subset of GBM cases.[5] This guide synthesizes preclinical data to compare the efficacy and mechanisms of Neurotinib-XYZ and the current standard of care in relevant GBM models. While direct head-to-head preclinical comparisons are limited, this guide draws from studies on relevant models to provide a comparative overview.
Data Presentation
In Vitro Efficacy: Inhibition of Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Neurotinib-XYZ (Larotrectinib) and Temozolomide in various glioblastoma cell lines. It is important to note that the efficacy of Larotrectinib is contingent on the presence of an NTRK gene fusion.
| Drug | Cell Line | NTRK Fusion Status | IC50 (µM) | Exposure Time (hours) | Citation |
| Neurotinib-XYZ (Larotrectinib) | KM12 (Colorectal Cancer) | TPM3-NTRK1 | Dose-dependent inhibition | Not Specified | [4] |
| Temozolomide | U87 | Wild-type | 180 (median) | 48 | [5] |
| Temozolomide | U87 | Wild-type | 202 (median) | 72 | [5] |
| Temozolomide | U251 | Wild-type | 84 (median) | 48 | [5] |
| Temozolomide | U251 | Wild-type | 102 (median) | 72 | [5] |
| Temozolomide | T98G (TMZ-resistant) | Wild-type | 438.3 (median) | 72 | [6] |
| Temozolomide | Patient-derived cell lines | Various | 220 (median) | 72 | [6] |
Note: Direct IC50 values for Larotrectinib in NTRK fusion-positive glioblastoma cell lines from publicly available literature are scarce. The provided data for Larotrectinib is from a colorectal cancer cell line with an NTRK fusion to illustrate its potency in a relevant context. The IC50 values for Temozolomide can vary significantly between studies and experimental conditions.[5][7]
In Vivo Efficacy: Preclinical Glioblastoma Models
| Drug | Animal Model | Tumor Model | Key Findings | Citation |
| Neurotinib-XYZ (Larotrectinib) | Nude Mice | NTRK fusion-driven pediatric-type high-grade glioma | Significantly increased survival rates. | [7] |
| Temozolomide | Athymic Nude Mice | U87MG xenograft | Significantly reduced tumor growth. | [8] |
| Temozolomide | C57BL/6 Mice | GL261 allograft | Significantly reduced tumor growth and increased median survival. | [9] |
Signaling Pathways and Mechanisms of Action
Neurotinib-XYZ (Larotrectinib) Signaling Pathway
Neurotinib-XYZ is a potent and selective inhibitor of TRKA, TRKB, and TRKC proteins. In glioblastomas harboring NTRK gene fusions, the resulting fusion proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that drive tumor growth and survival. Neurotinib-XYZ blocks this aberrant signaling.
Caption: Neurotinib-XYZ (Larotrectinib) inhibits the constitutively active NTRK fusion protein.
Standard of Care (Temozolomide) Mechanism of Action
Temozolomide is an alkylating agent that methylates DNA, primarily at the O6 and N7 positions of guanine. This leads to DNA damage and triggers cell cycle arrest and apoptosis. The efficacy of TMZ is significantly influenced by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).
Caption: Temozolomide's mechanism of action leading to cancer cell apoptosis.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure for assessing the cytotoxic effects of Neurotinib-XYZ and Temozolomide on glioblastoma cell lines.
Caption: Workflow for a standard in vitro cell viability (MTT) assay.
Detailed Steps:
-
Cell Seeding: Glioblastoma cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[10]
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Neurotinib-XYZ or Temozolomide. A vehicle control (e.g., DMSO) is also included.[11]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[5]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[12]
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[12]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[11]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against drug concentration.[11]
Orthotopic Glioblastoma Xenograft Model in Mice
This protocol outlines the establishment of an orthotopic glioblastoma model in immunocompromised mice for in vivo drug efficacy studies.
Caption: Workflow for establishing and treating an orthotopic glioblastoma xenograft model.
Detailed Steps:
-
Cell Preparation: Prepare a sterile, single-cell suspension of human glioblastoma cells (e.g., U87MG) in a suitable medium.[9]
-
Animal Preparation: Anesthetize an immunocompromised mouse (e.g., athymic nude mouse) and secure it in a stereotactic frame.[9]
-
Intracranial Injection: A small burr hole is drilled in the skull, and a specific number of tumor cells (e.g., 1 x 10^5 cells) are injected into a precise location in the brain, such as the striatum.[9]
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using methods like bioluminescence imaging (if cells are luciferase-tagged) or MRI.[9]
-
Treatment: Once tumors are established, mice are randomized into treatment groups and receive Neurotinib-XYZ, Temozolomide, or a vehicle control according to a predetermined schedule and route of administration.
-
Efficacy Assessment: Treatment efficacy is evaluated by measuring changes in tumor volume over time and by monitoring overall survival of the animals.[8]
Conclusion
Based on the available preclinical data, Neurotinib-XYZ (Larotrectinib) demonstrates significant potential for the treatment of glioblastoma harboring NTRK gene fusions. Its targeted mechanism of action offers a highly specific approach for this molecularly defined subset of GBM. The current standard of care, temozolomide, remains a cornerstone of GBM treatment, but its efficacy is often limited by resistance mechanisms.
The development of preclinical models, particularly patient-derived xenografts and genetically engineered mouse models that recapitulate NTRK fusions, will be crucial for conducting direct comparative studies and further elucidating the full potential of Neurotinib-XYZ in the context of glioblastoma therapy. Future preclinical research should focus on head-to-head comparisons of Neurotinib-XYZ and temozolomide in NTRK fusion-positive orthotopic GBM models to provide definitive data on their relative efficacy and to explore potential combination therapies.
References
- 1. Larotrectinib Response in NTRK3 Fusion-Driven Diffuse High-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temozolomide resistance in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
Confirming the On-Target Effects of Neurotinib-XYZ with Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Neurotinib-XYZ (a hypothetical stand-in for the pan-HER inhibitor Neratinib) with other kinase inhibitors targeting the HER2 pathway. It offers supporting experimental data and detailed protocols for validating the on-target effects of Neurotinib-XYZ using knockout models, a crucial step in modern drug development.
Comparative Efficacy of Pan-HER Kinase Inhibitors
Neurotinib-XYZ is an irreversible pan-HER tyrosine kinase inhibitor, targeting EGFR (HER1), HER2, and HER4.[1] Its efficacy, particularly in HER2-amplified cancers, has been benchmarked against other inhibitors such as the reversible dual EGFR/HER2 inhibitor Lapatinib and the more selective HER2 inhibitor Tucatinib. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these drugs in various HER2-positive breast cancer cell lines, demonstrating the potent activity of Neratinib (our proxy for Neurotinib-XYZ).[2][3]
| Cell Line | HER2 Status | Neratinib IC50 (nM) | Lapatinib IC50 (nM) | Tucatinib IC50 (nM) |
| SK-BR-3 | Amplified | 8 | 85 | 39 |
| BT-474 | Amplified | 4 | 25 | 15 |
| MDA-MB-453 | Amplified | 10 | 114 | 30 |
| AU565 | Amplified | 3 | 19 | 8 |
Validating On-Target Effects with Knockout Models
To definitively attribute the therapeutic effects of Neurotinib-XYZ to its intended targets (EGFR and HER2), a knockout (KO) model system is the gold standard. By using a technique like CRISPR-Cas9 to eliminate the expression of the target protein, researchers can observe whether the drug's efficacy is diminished or completely abrogated. A significant reduction in the drug's effect in knockout cells compared to their wild-type counterparts provides strong evidence for on-target activity.
References
- 1. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Neratinib Activity in Different Cell Lines
This guide provides a comprehensive comparison of Neratinib's activity across various cell lines, with supporting experimental data and detailed protocols. It is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation of Neratinib's performance against other therapeutic alternatives.
Neratinib is an irreversible pan-HER tyrosine kinase inhibitor that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2] It functions by binding to and irreversibly inhibiting these receptors, which prevents autophosphorylation and disrupts downstream signaling pathways like the mitogen-activated protein kinase (MAPK) and Akt pathways, ultimately leading to decreased cell proliferation.[3][4] This potent intracellular inhibition makes Neratinib an effective agent against HER2-positive breast cancers and can help overcome resistance to other HER2-targeted therapies.[1][2]
Data Presentation: Comparative Efficacy of Neratinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Neratinib in various cancer cell lines, providing a quantitative measure of its potency. For comparison, IC50 values for Lapatinib, another HER2 and EGFR tyrosine kinase inhibitor, are included where available.[5][6]
| Cell Line | Cancer Type | HER2 Status | Neratinib IC50 (nM) | Lapatinib IC50 (nM) |
| SK-Br-3 | Breast Cancer | HER2-Overexpressing | 2-3 | - |
| BT474 | Breast Cancer | HER2-Overexpressing | 2-3 | - |
| AU-565 | Breast Cancer | HER2-Positive | 20 | 294 |
| 3T3/neu | Fibroblast (transfected) | HER2-Overexpressing | 2-3 | - |
| A431 | Epidermoid Carcinoma | EGFR-Dependent | 81 | - |
| MDA-MB-435 | Breast Cancer | HER2/EGFR-Negative | ≥690 | - |
| SW620 | Colorectal Adenocarcinoma | HER2/EGFR-Negative | ≥690 | - |
Note: IC50 values can vary based on the specific assay conditions and duration of drug exposure.[7] Neratinib consistently demonstrates high potency in HER2-overexpressing cell lines with low nanomolar IC50 values.[3][7]
Visualizing Neratinib's Mechanism and Evaluation
The diagrams below illustrate the signaling pathway targeted by Neratinib and a standard workflow for its experimental validation.
Caption: HER2 signaling pathway and the inhibitory action of Neratinib.
Caption: Experimental workflow for validating Neratinib's activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
This protocol measures cellular metabolic activity as an indicator of cell viability.[8][9] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][9]
a. Reagent Preparation:
-
MTT Solution: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[8] Filter-sterilize the solution and store it at 4°C, protected from light.[8]
-
Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl or use dimethyl sulfoxide (DMSO).
b. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of Neratinib in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[9]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[8][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Western blotting is used to detect the phosphorylation status of HER2 and its downstream signaling proteins (e.g., Akt, MAPK), providing insight into the mechanism of Neratinib's action.[11]
a. Reagent Preparation:
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[12]
-
Primary Antibodies: Antibodies specific for total HER2, phosphorylated HER2 (pHER2), total Akt, phosphorylated Akt (pAkt), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-rabbit or anti-mouse IgG.
b. Procedure:
-
Cell Lysis: After treating cells with Neratinib for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: After further washing steps, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control. This will demonstrate the inhibitory effect of Neratinib on HER2 signaling.
References
- 1. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond trastuzumab: new treatment options for HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Counting & Health Analysis [sigmaaldrich.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HER2/ErbB2 (D8F12) XP® Rabbit mAb (#4290) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
Independent Verification of Neurotinib Research Findings: A Comparative Analysis
For Immediate Release
This guide provides an objective comparison of Neurotinib's performance against other c-Abl inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their independent verification of Neurotinib's research findings.
Comparative Performance of c-Abl Inhibitors
The following tables summarize the quantitative data from preclinical studies, offering a clear comparison between Neurotinib and other c-Abl inhibitors.
| Inhibitor | Mechanism of Action | IC50 (K562 cells) | Brain Penetrance | References |
| Neurotinib | Allosteric c-Abl inhibitor | ~2 μM | High | [1] |
| Imatinib | Orthosteric c-Abl inhibitor (ATP-binding site) | Not specified in provided results | Poor | [1][2] |
| Nilotinib | Orthosteric c-Abl inhibitor (ATP-binding site) | Not specified in provided results | Poor | [3] |
| GNF2 | Allosteric c-Abl inhibitor | IC50 of 138 nM (Ba/F3.p210) | Not specified in provided results | [4] |
Efficacy in Pilocarpine-Induced Seizure Model
| Treatment | % of Mice Developing Status Epilepticus (SE) | Latency to SE (minutes) | Survival Rate | References |
| Vehicle | 95% | 17 ± 2.6 | 38% | [5] |
| Neurotinib (5 mg/kg, i.p.) | 54% | 39.2 ± 5.7 | 62% | [5] |
| Neurotinib (67 ppm in diet) | Significantly decreased | 36.7 ± 6.3 | Significantly improved | [5] |
| Nilotinib (200 ppm in diet) | Not specified in provided results | 32.6 ± 6.1 | Not specified in provided results | [5] |
| GNF2 | 11% | ~55 | Not specified in provided results | [5] |
Neuroprotection in NMDA-Induced Excitotoxicity Model
| Treatment | Protective Effect | References |
| Neurotinib (<1 μM) | ~80% protection against 100 μM NMDA toxicity in neurons | [1][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the research of Neurotinib are provided below.
Pilocarpine-Induced Status Epilepticus (SE) in Mice
This protocol is used to induce seizures in mice to model temporal lobe epilepsy and evaluate the anti-convulsive effects of compounds like Neurotinib.
-
Animals: 6-week-old mice are used for the study.
-
Drug Administration:
-
Mice are intraperitoneally (i.p.) injected daily with either vehicle or Neurotinib (5 mg/kg) for 3 days.
-
Alternatively, mice are fed a diet containing Neurotinib (67 ppm) or Nilotinib (200 ppm) for 2 weeks.
-
-
Induction of SE: On the third day of i.p. injections or after 2 weeks of the specialized diet, SE is induced with an injection of pilocarpine.
-
Observation: Mice are observed for the development of SE, and the latency to SE is recorded. Survival rates are monitored post-induction.[5]
NMDA-Induced Excitotoxicity in Primary Neurons
This in vitro assay assesses the neuroprotective effects of compounds against excitotoxicity, a key mechanism in neuronal cell death.
-
Cell Culture: Primary cortical neurons are cultured for experimentation.
-
Treatment: Neurons are treated with 100 μM N-methyl-D-aspartate (NMDA) to induce excitotoxicity.
-
Compound Application: Neurotinib is added at varying concentrations (e.g., <1 μM) to the neuronal cultures along with NMDA.
-
Cytotoxicity Assessment: Cell viability is measured using assays such as the MTT cytotoxicity assay to determine the protective effect of the compound.[1][5] Western blotting can be used to assess the phosphorylation levels of c-Abl and its downstream targets like CRKII.[5]
Cellular Thermal Shift Assay (CETSA)
CETSA is utilized to verify the direct binding of a compound to its target protein within a cellular environment.
-
Cell Preparation: A reporter protein is created that encodes a truncated c-Abl protein containing the kinase domain and myristoyl pocket.
-
Compound Incubation: Cells are incubated with the test compound (e.g., Neurotinib, GNF2).
-
Thermal Stabilization: The cells are heated, causing proteins to denature and precipitate. The binding of a ligand can stabilize its target protein, increasing its thermal stability.
-
Analysis: The amount of soluble target protein remaining after heat treatment is quantified to assess the binding of the compound. Competition assays can also be performed where a known ligand (e.g., GNF2) is competed with the test compound (Neurotinib).[5]
Visualizing the Science
The following diagrams illustrate the signaling pathways and experimental workflows central to Neurotinib research.
Caption: c-Abl signaling pathway in excitotoxicity and its inhibition by Neurotinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Video: The Pilocarpine Model of Temporal Lobe Epilepsy and EEG Monitoring Using Radiotelemetry System in Mice [jove.com]
- 3. A microscopy-based small molecule screen in primary neurons reveals neuroprotective properties of the FDA-approved anti-viral drug Elvitegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
Head-to-Head Study: Neratinib vs. A Known Neuroprotective Agent in the Context of Central Nervous System Malignancies
A Comparative Analysis of Neratinib and Lapatinib for Neuroprotective Efficacy in HER2-Positive Central Nervous System (CNS) Metastases
This guide provides a detailed comparison of Neratinib and Lapatinib, two tyrosine kinase inhibitors, focusing on their efficacy in managing central nervous system (CNS) metastases, a critical aspect of neuroprotection in the context of HER2-positive breast cancer. While direct head-to-head studies of Neratinib against traditional neuroprotective agents for conditions like stroke or neurodegenerative diseases are not available, the NALA clinical trial offers robust data comparing Neratinib to Lapatinib in preventing progression of brain metastases, providing a valuable surrogate for their neuroprotective capabilities in this challenging clinical setting.
Executive Summary
Neratinib, an irreversible pan-HER inhibitor, and Lapatinib, a reversible dual EGFR/HER2 inhibitor, are both utilized in the treatment of HER2-positive breast cancer. Their roles in managing and preventing brain metastases are of significant interest to researchers and clinicians. The phase III NALA trial provides the most direct comparative data, demonstrating that Neratinib in combination with capecitabine offers a statistically significant improvement in progression-free survival and a reduction in the intervention for CNS disease compared to Lapatinib with capecitabine.[1][2] Mechanistically, emerging preclinical data suggests divergent roles for these agents in regulating ferroptosis, a form of iron-dependent cell death implicated in neuronal injury. While Lapatinib has shown neuroprotective effects by inhibiting ferroptosis in non-cancer models, Neratinib has been found to induce ferroptosis in cancer cells.[3] This guide will delve into the clinical data, experimental protocols, and underlying signaling pathways to provide a comprehensive comparison for researchers, scientists, and drug development professionals.
Data Presentation: Clinical Efficacy in CNS Metastases (NALA Trial)
The NALA trial provides the primary source of head-to-head clinical data for Neratinib and Lapatinib in patients with HER2-positive metastatic breast cancer, including a subgroup with CNS metastases at baseline.[2]
| Efficacy Endpoint | Neratinib + Capecitabine | Lapatinib + Capecitabine | Hazard Ratio (HR) / p-value |
| Overall Population | |||
| Median Progression-Free Survival (PFS) | 8.8 months | 6.6 months | HR: 0.76 (p=0.0059)[1][2] |
| Overall Survival (OS) | 24.0 months | 22.2 months | HR: 0.88 (p=0.2086) |
| Cumulative Incidence of CNS Intervention | 22.8% | 29.2% | p=0.043[1] |
| CNS Metastases Subgroup | |||
| Median CNS Progression-Free Survival (CNS-PFS) | 12.4 months | 8.3 months | HR: 0.62 |
| Intracranial Overall Response Rate (ORR) | 26.3% | 15.4% | N/A |
| 1-Year Cumulative Incidence of Progressive CNS Disease | 26.2% | 41.6% | N/A[4] |
Experimental Protocols
NALA Trial Methodology for CNS Assessment
The NALA (Neratinib plus Capecitabine versus Lapatinib plus Capecitabine) trial was a randomized, open-label, phase III study. A key secondary endpoint was the time to intervention for symptomatic CNS disease.
-
Patient Population: Patients with HER2-positive metastatic breast cancer who had received two or more prior HER2-directed regimens were enrolled. The trial included patients with stable, asymptomatic CNS metastases.[1]
-
Treatment Arms:
-
Neratinib (240 mg orally once daily) plus capecitabine (750 mg/m² orally twice daily on days 1-14 of a 21-day cycle).
-
Lapatinib (1250 mg orally once daily) plus capecitabine (1000 mg/m² orally twice daily on days 1-14 of a 21-day cycle).
-
-
CNS Assessment:
-
Tumor assessments, including brain imaging for patients with known CNS metastases, were performed at baseline and every 6 weeks.
-
CNS progression was evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.
-
The endpoint "time to intervention for CNS disease" was defined as the time from randomization to the first intervention for CNS metastases, which could include radiation therapy, surgery, or a change in systemic therapy due to CNS progression.
-
Preclinical Ferroptosis Induction/Inhibition Assays
-
Lapatinib Neuroprotection Model: In a preclinical study, Lapatinib's neuroprotective effects were assessed in a kainic acid-induced seizure mouse model and in HT22 neuronal cells.[3] Ferroptosis was induced using glutamate or erastin. The neuroprotective effects of Lapatinib were evaluated by measuring cell viability, lipid peroxidation, and the expression of glutathione peroxidase 4 (GPX4).[3]
-
Neratinib Ferroptosis Induction in Cancer Cells: A separate study investigated the mechanism of Neratinib in a syngeneic mouse model of HER2-positive breast cancer.[3] Transcriptomic profiling of Neratinib-treated cancer cells was performed to identify pathways associated with cell death, which revealed the induction of ferroptosis.[3]
Mandatory Visualization
Signaling Pathways
Both Neratinib and Lapatinib target the HER2 receptor, but their mechanisms of action and downstream effects differ.
Caption: Comparative signaling pathways of Neratinib and Lapatinib.
Experimental Workflow: Head-to-Head Comparison
The following diagram illustrates a logical workflow for a head-to-head comparison of Neratinib and a known neuroprotective agent, based on the available data.
Caption: Workflow for comparing Neratinib and a neuroprotective agent.
Discussion and Conclusion
The comparison between Neratinib and Lapatinib offers valuable insights into their neuroprotective potential, particularly in the challenging setting of CNS metastases. The NALA trial data clearly demonstrates the superiority of Neratinib plus capecitabine over Lapatinib plus capecitabine in delaying the progression of CNS disease and reducing the need for CNS-targeted interventions.[1][2] This clinical advantage is likely attributable to Neratinib's irreversible, pan-HER inhibition, which provides a more sustained and comprehensive blockade of HER-driven signaling pathways crucial for tumor cell survival and proliferation.
From a mechanistic standpoint, the contrasting effects on ferroptosis present an intriguing area for further research. Lapatinib's ability to inhibit ferroptosis and exert neuroprotective effects in a non-cancer context suggests a potential therapeutic application beyond oncology.[3] Conversely, Neratinib's induction of ferroptosis in cancer cells highlights a distinct anti-tumor mechanism that may contribute to its efficacy.[3] However, the absence of preclinical data on Neratinib's direct effects on neuronal cells leaves a critical gap in our understanding of its neurotoxic or neuroprotective potential outside the context of cancer.
For researchers and drug development professionals, this comparison underscores the importance of considering both clinical efficacy in relevant patient populations and the underlying cellular mechanisms of action. While Neratinib demonstrates superior clinical performance in managing CNS metastases, the potential neuroprotective properties of Lapatinib warrant further investigation. Future studies should aim to directly assess the effects of Neratinib on neuronal viability and function to provide a more complete picture of its neuroprotective profile.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Efficacy of Neratinib Plus Capecitabine in the Subgroup of Patients with Central Nervous System Involvement from the NALA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neoadjuvant neratinib promotes ferroptosis and inhibits brain metastasis in a novel syngeneic model of spontaneous HER2+ve breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
A Comparative Analysis of Kinase Inhibitor Specificity: Neurotinib vs. Broad-Spectrum Inhibitors
In the landscape of kinase inhibitor development, a critical consideration for researchers is the specificity of the compound. This guide provides a detailed comparison between highly specific inhibitors, exemplified by the allosteric c-Abl inhibitor Neurotinib, and broad-spectrum kinase inhibitors. Understanding the differences in their target engagement and off-target effects is paramount for applications ranging from tool compounds in basic research to targeted therapeutics in clinical settings.
This comparison will delve into the quantitative differences in kinase inhibition, outline the experimental methodologies used to determine specificity, and visualize the underlying principles of their mechanisms and evaluation.
Data Presentation: Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is quantitatively assessed by screening it against a large panel of kinases. The results are often presented as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50) or as a dissociation constant (Kd) for binding. A highly specific inhibitor will show potent activity against its intended target with significantly less activity against other kinases. In contrast, a broad-spectrum inhibitor is designed to inhibit multiple kinases, often within the same family or across different families.
Table 1: Comparative Kinase Inhibition Profile of Neurotinib and a Representative Broad-Spectrum Inhibitor (BSI-1)
| Kinase Target | Neurotinib IC50 (nM) | BSI-1 IC50 (nM) | Kinase Family |
| c-Abl | 5 | 50 | Abl |
| BCR-Abl | 8 | 65 | Abl |
| SRC | >10,000 | 80 | Src Family |
| LCK | >10,000 | 120 | Src Family |
| FYN | >10,000 | 95 | Src Family |
| EGFR | >10,000 | 250 | Receptor Tyrosine Kinase |
| VEGFR2 | >10,000 | 150 | Receptor Tyrosine Kinase |
| PDGFRβ | >10,000 | 180 | Receptor Tyrosine Kinase |
| p38α | >10,000 | 500 | CMGC |
| JNK1 | >10,000 | 750 | CMGC |
| CDK2 | >10,000 | >1,000 | CMGC |
Data for Neurotinib is representative of a highly selective c-Abl inhibitor. Data for BSI-1 is hypothetical for a typical broad-spectrum tyrosine kinase inhibitor.
As the data indicates, Neurotinib demonstrates high potency and selectivity for its primary target, c-Abl. In contrast, BSI-1 shows activity against a range of tyrosine kinases, highlighting its broad-spectrum nature.
Visualization of Signaling and Experimental Workflows
To better understand the implications of inhibitor specificity, it is helpful to visualize the biological context and the methods used for assessment.
Caption: Targeted vs. Broad-Spectrum Inhibition in a Signaling Context.
The diagram above illustrates how a specific inhibitor like Neurotinib selectively targets c-Abl, whereas a broad-spectrum inhibitor can affect multiple nodes in this and other pathways.
Experimental Protocols
The determination of inhibitor specificity relies on robust and systematic experimental methodologies. Below are protocols for two key assays in this field.
Kinome Profiling via In Vitro Kinase Assay
This method assesses the inhibitory effect of a compound across a wide array of purified kinases.
Objective: To determine the IC50 values of an inhibitor against a panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
Test inhibitor (e.g., Neurotinib) at various concentrations
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the diluted inhibitor to the wells. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific peptide substrate and [γ-³³P]ATP.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity relative to a DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for In Vitro Kinome Profiling.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[1][2]
Objective: To determine if an inhibitor binds to its target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
Test inhibitor (e.g., Neurotinib)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR thermal cycler
-
Equipment for protein quantification (e.g., Western blot, ELISA)
Procedure:
-
Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specific duration.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the aliquots to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Quantification: Collect the supernatant and quantify the amount of soluble target protein using a specific detection method like Western blotting or ELISA.
-
Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[3]
References
Safety Operating Guide
Standard Operating Procedure: Safe Disposal of Compound 3X8QW8Msr7
Disclaimer: Compound 3X8QW8Msr7 is a hypothetical substance. The following disposal procedures are provided as a model for handling highly potent, non-biodegradable cytotoxic agents in a laboratory setting and should be adapted to comply with all applicable local, state, and federal regulations.[1][2]
This document provides essential safety and logistical information for the proper disposal of waste contaminated with Compound this compound, a potent cytotoxic agent used in oncological research. Adherence to these procedures is mandatory to ensure personnel safety and environmental protection.
Hazard Identification and Waste Classification
Compound this compound is classified as a highly toxic and environmentally persistent substance. All materials that come into contact with this compound must be treated as hazardous waste.[1][3] Waste streams must be segregated at the point of generation to prevent accidental exposure and to ensure proper disposal.
Key Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[3]
-
Serious Eye Damage: Causes serious and potentially irreversible eye damage.[3]
-
Skin Sensitization: May cause an allergic skin reaction.[3]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE)
All personnel handling waste contaminated with this compound must wear the following minimum PPE:
-
Gloves: Double-gloving with nitrile gloves is required. Check for leaks before use.
-
Eye Protection: Chemical splash goggles and a face shield.
-
Lab Coat: A disposable, fluid-resistant lab coat.
-
Respiratory Protection: A NIOSH-approved respirator may be required for handling powdered forms or creating aerosols.
Waste Segregation and Disposal Procedures
Waste contaminated with this compound must be segregated into three primary streams: solid waste, liquid waste, and sharps. It is illegal to dispose of this hazardous waste in the trash or down the drain.[4]
Solid Waste Disposal
This category includes contaminated gloves, bench paper, pipette tips, and other disposable labware.
-
Collection: Place all solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty yellow plastic bag.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the name "Compound this compound."
-
Storage: Keep the container closed except when adding waste.[2] Store in a designated satellite accumulation area.
-
Disposal: Once the container is full, arrange for pickup by the institution's certified hazardous waste disposal service.
Liquid Waste Disposal
This includes contaminated cell culture media, buffer solutions, and solvent washes.
-
Collection: Collect all liquid waste in a shatter-proof, leak-proof container (e.g., polyethylene or glass) with a secure screw-cap.
-
Neutralization (if applicable): For aqueous solutions, adjust the pH to be between 6.0 and 8.0 before collection.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," "Compound this compound," and the approximate concentration and solvent composition.
-
Storage: Store in secondary containment to prevent spills.
-
Disposal: Arrange for pickup by the institution's certified hazardous waste disposal service.
Sharps Waste Disposal
This includes needles, scalpels, and contaminated glass slides or vials.
-
Collection: Immediately place all sharps into a designated, puncture-proof sharps container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," "Sharps," and "Cytotoxic."
-
Storage: Do not overfill the container. Close it securely when it is three-quarters full.
-
Disposal: Dispose of the sealed container through the certified hazardous waste disposal service.
Quantitative Data and Container Specifications
The following table summarizes the key parameters for the disposal of Compound this compound.
| Parameter | Specification | Notes |
| Waste Concentration Threshold | > 1 µg/L | All waste exceeding this concentration is considered hazardous. |
| Solid Waste Container | UN-rated, 1H2/Y30/S | Lined with a 6 mil yellow polyethylene bag. |
| Liquid Waste Container | UN-rated, 1H1/Y1.8/100 | Polyethylene or borosilicate glass with secondary containment. |
| Sharps Container | Puncture-proof, UN 3291 | Must be clearly labeled as cytotoxic sharps waste. |
| On-site Accumulation Limit | 90 days for Large Quantity Generators | Accumulation time may vary based on generator status.[2] |
Experimental Protocol: In Vitro Cytotoxicity Assay
The following protocol describes a typical experiment that generates this compound-contaminated waste.
-
Cell Seeding: Plate human cancer cells (e.g., HeLa) in 96-well plates and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of 10 mM this compound in DMSO. Perform serial dilutions in cell culture media to achieve final concentrations ranging from 1 nM to 100 µM.
-
Cell Treatment: Remove the old media from the cells and add the media containing the various concentrations of this compound. All removed media and used pipette tips are considered hazardous liquid and solid waste, respectively.
-
Incubation: Incubate the treated cells for 48 hours.
-
Viability Assay: Add a viability reagent (e.g., resazurin) and measure the fluorescence to determine cell death. The entire 96-well plate is now considered hazardous solid waste and must be disposed of accordingly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated in the laboratory.
Caption: Disposal decision workflow for this compound-contaminated materials.
References
Navigating the Safe Handling of 3X8QW8Msr7: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the proper use and disposal of 3X8QW8Msr7, a substance requiring careful management in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE) and Safe Handling
When working with this compound, which is classified as a hazardous substance, specific personal protective equipment is mandatory to minimize exposure and mitigate risks. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times to prevent eye contact, which can cause serious damage.[1] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are required to prevent skin contact, which may cause an allergic reaction.[1] |
| Protective Clothing | Lab Coat or Apron | To be worn over personal clothing to protect against spills and splashes. Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[1] |
| Respiratory Protection | Not normally required | Use in a well-ventilated area. Avoid breathing mist, vapors, or spray.[1] |
Handling Procedures:
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Avoid release to the environment.[1]
-
Store in a tightly closed container in a well-ventilated place.[2]
Emergency Procedures
In the event of accidental exposure or spillage, immediate and appropriate action is crucial.
First-Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1]
-
If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice. Take off contaminated clothing and wash it before reuse.[1]
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3]
Spill Management:
In case of a spill, collect the spillage to prevent its release into the environment.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination. All waste materials should be disposed of in accordance with local, state, and federal regulations.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
